molecular formula C7H19Cl2N3S B1662238 SKF 91488 dihydrochloride

SKF 91488 dihydrochloride

Numéro de catalogue: B1662238
Poids moléculaire: 248.22 g/mol
Clé InChI: NPLHSMBWWIIWAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Homolog of dimaprit, strong inhibitor of histamine N-methyltransferase. Exhibits no histamine agonist activity.

Propriétés

IUPAC Name

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLHSMBWWIIWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of SKF 91488 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme Histamine N-methyltransferase (HNMT). By blocking this key enzyme in the histamine metabolic pathway, SKF 91488 effectively increases the intracellular concentration of histamine, thereby potentiating its physiological and pharmacological effects. This technical guide provides an in-depth exploration of the mechanism of action of SKF 91488, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Histamine N-Methyltransferase

This compound exerts its pharmacological effects primarily through the potent and noncompetitive inhibition of Histamine N-methyltransferase (HNMT)[1]. HNMT is a cytosolic enzyme responsible for the methylation of histamine to N-tele-methylhistamine, a largely inactive metabolite. This methylation process is a major pathway for histamine catabolism in many tissues.

By inhibiting HNMT, SKF 91488 prevents the degradation of intracellular histamine. This leads to an accumulation of histamine within the cell, which can then diffuse out and interact with histamine receptors (H1, H2, H3, and H4) on the cell surface and on neighboring cells. This amplified histamine signaling is the basis for the various physiological responses observed upon administration of SKF 91488. It is important to note that SKF 91488 itself does not exhibit agonist activity at histamine receptors[2].

Signaling Pathway Diagram

SKF_91488_Mechanism_of_Action cluster_Cell Cell cluster_Inhibition cluster_Extracellular Extracellular Space Histamine Histamine HNMT HNMT (Histamine N-methyltransferase) Histamine->HNMT Substrate Increased_Histamine Increased Extracellular Histamine Histamine->Increased_Histamine Increased Efflux N_tele_methylhistamine N-tele-methylhistamine (Inactive) HNMT->N_tele_methylhistamine Metabolizes to SKF_91488 SKF 91488 SKF_91488->HNMT Inhibits Histamine_receptors Histamine Receptors (H1, H2, H3, H4) Physiological_Response Physiological Response Histamine_receptors->Physiological_Response Leads to Increased_Histamine->Histamine_receptors Activates HNMT_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Prep_Enzyme Prepare HNMT Solution Combine_Reagents Combine HNMT, SKF 91488, and Histamine Prep_Enzyme->Combine_Reagents Prep_Inhibitor Prepare SKF 91488 Dilutions Prep_Inhibitor->Combine_Reagents Prep_Substrate Prepare Histamine and [3H]-SAM Solutions Start_Reaction Initiate with [3H]-SAM Prep_Substrate->Start_Reaction Combine_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Extract_Product Extract Radiolabeled Product Stop_Reaction->Extract_Product Measure_Radioactivity Measure Radioactivity with Liquid Scintillation Counter Extract_Product->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_Ki Determine Ki Value Calculate_Inhibition->Determine_Ki

References

SKF 91488 Dihydrochloride: A Technical Guide to its Function as a Histamine N-Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent, noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. By blocking HNMT, SKF 91488 elevates histamine levels, making it a valuable tool for investigating the physiological and pathological roles of histamine in various biological systems. This technical guide provides an in-depth overview of SKF 91488, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in HNMT assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Histamine Metabolism and HNMT

Histamine, a biogenic amine, is a crucial mediator of numerous physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1] The biological activity of histamine is terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and Nτ-methylation by histamine N-methyltransferase (HNMT).[1] HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, yielding the inactive metabolite N-tele-methylhistamine.[2] In the central nervous system, HNMT is the principal enzyme responsible for histamine catabolism.[3]

This compound: An HNMT Inhibitor

This compound, also known as homodimaprit dihydrochloride, is a potent and specific inhibitor of HNMT.[3] It is structurally a homolog of the H2 receptor agonist dimaprit but lacks histamine agonist activity.

Mechanism of Action

SKF 91488 acts as a noncompetitive inhibitor of HNMT.[3] This mode of inhibition means that SKF 91488 does not compete with the substrate (histamine) for binding to the active site of the enzyme. Instead, it is presumed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity and physiological effects of this compound.

Table 1: In Vitro Inhibitory Activity of SKF 91488 against HNMT
ParameterValueSpecies/SystemReference
Ki0.9 µMNot Specified[3]
Inhibition TypeNoncompetitiveNot Specified[3]
Table 2: In Vivo Effects of this compound in Rats
Administration RouteDoseEffectReference
Intracerebroventricular (i.c.v.)20-100 µgDose-dependent increase in mean arterial pressure and heart rate.[4]
Intracerebroventricular (i.c.v.)10 µgIncrease in histamine concentration in the hypothalamus and medulla oblongata.[4]
Intracerebroventricular (i.c.v.)30, 50, and 100 µgDose-dependent increase in pain threshold in hot plate, abdominal constriction, and paw pressure tests.[5]

Experimental Protocols

Detailed methodologies for key experiments involving SKF 91488 as an HNMT inhibitor are provided below.

In Vitro Radiometric HNMT Inhibition Assay

This protocol is adapted from a standard radiometric assay for methyltransferases and is suitable for determining the inhibitory potential of compounds like SKF 91488.

Materials:

  • Recombinant Human HNMT (e.g., from E. coli)[6]

  • This compound

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Phosphate buffer (pH 7.8)

  • 2.5 M Borate solution

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Scintillation counter

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, pre-incubate 0.025 µg/mL of recombinant human HNMT with varying concentrations of this compound (or vehicle control) in phosphate buffer (pH 7.8).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µM histamine and a mixture of 1.4 µM S-adenosyl-L-methionine and 0.014 µM S-adenosyl-L-[methyl-3H]methionine.

    • The final reaction volume should be standardized for all samples.

  • Reaction Incubation:

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination:

    • Terminate the reaction by adding 2.5 M borate solution.

  • Product Separation and Quantification:

    • The resulting [3H]N-methylhistamine is separated from unreacted [3H]-SAM. This can be achieved by various methods, including solvent extraction or column chromatography.

    • An aliquot of the separated product is mixed with a scintillation cocktail.

    • The amount of [3H]N-methylhistamine formed is quantified by measuring radioactivity using a scintillation counter.

  • Data Analysis:

    • The percentage of HNMT inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

    • An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HPLC-Based HNMT Inhibition Assay

This method offers a non-radioactive alternative for measuring HNMT activity by quantifying the formation of N-tele-methylhistamine.

Materials:

  • Recombinant Human HNMT

  • This compound

  • Histamine dihydrochloride

  • S-adenosyl-L-methionine (SAM)

  • Phosphate buffer (pH 7.4)

  • Perchloric acid

  • HPLC system with a reversed-phase column (e.g., C18) and a UV or fluorescence detector.

  • Mobile phase: e.g., 0.1 M sodium acetate and 10 mM sodium octanesulfonate, pH adjusted.[7]

Procedure:

  • Enzymatic Reaction:

    • Set up a reaction mixture containing phosphate buffer (pH 7.4), recombinant human HNMT, histamine, and SAM.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a reversed-phase HPLC column.

    • Separate the reaction components using an appropriate mobile phase and gradient.

    • Detect and quantify the N-tele-methylhistamine peak. For UV detection, a wavelength of around 210-230 nm can be used. For fluorescence detection, pre- or post-column derivatization with an agent like o-phthalaldehyde (OPA) is required.[7]

  • Data Analysis:

    • Calculate the amount of N-tele-methylhistamine produced in each reaction.

    • Determine the percentage of HNMT inhibition by comparing the product formation in the inhibitor-treated samples to the vehicle control.

    • Calculate the IC50 value as described in the radiometric assay.

Visualizations

The following diagrams illustrate the histamine metabolism pathway and the general workflows for the described experimental protocols.

Histamine_Metabolism Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT DAO DAO Histamine->DAO N_tele_methylhistamine N_tele_methylhistamine Imidazole_acetic_acid Imidazole_acetic_acid HDC->Histamine HNMT->N_tele_methylhistamine DAO->Imidazole_acetic_acid SKF_91488 SKF 91488 SKF_91488->HNMT Inhibits Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare HNMT Solution Preincubation Pre-incubate HNMT with SKF 91488 (15 min, 37°C) Prep_Enzyme->Preincubation Prep_Inhibitor Prepare SKF 91488 Dilutions Prep_Inhibitor->Preincubation Prep_Substrates Prepare Histamine & [3H]-SAM Initiation Add Histamine & [3H]-SAM Prep_Substrates->Initiation Preincubation->Initiation Incubation Incubate (30 min, 37°C) Initiation->Incubation Termination Add Borate Solution Incubation->Termination Separation Separate [3H]N-methylhistamine Termination->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis HPLC_Assay_Workflow cluster_prep_hplc Preparation cluster_reaction_hplc Reaction cluster_analysis_hplc Analysis Prep_Enzyme_HPLC Prepare HNMT Solution Incubation_HPLC Incubate HNMT, SKF 91488, & Substrates (37°C) Prep_Enzyme_HPLC->Incubation_HPLC Prep_Inhibitor_HPLC Prepare SKF 91488 Dilutions Prep_Inhibitor_HPLC->Incubation_HPLC Prep_Substrates_HPLC Prepare Histamine & SAM Prep_Substrates_HPLC->Incubation_HPLC Termination_HPLC Add Perchloric Acid Incubation_HPLC->Termination_HPLC Centrifugation Centrifuge to Pellet Protein Termination_HPLC->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject on HPLC System Supernatant_Collection->HPLC_Injection Data_Analysis_HPLC Quantify N-tele-methylhistamine Calculate % Inhibition & IC50 HPLC_Injection->Data_Analysis_HPLC

References

Unveiling the Anti-inflammatory Potential of SKF 91488 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride, a potent and specific inhibitor of histamine N-methyltransferase (HNMT), presents a compelling yet underexplored avenue for anti-inflammatory therapeutic strategies. By preventing the metabolic degradation of histamine, SKF 91488 elevates endogenous histamine levels, thereby modulating a spectrum of immune responses. This technical guide synthesizes the current understanding of SKF 91488's mechanism of action and delves into the theoretical framework supporting its anti-inflammatory properties. While direct and extensive research on the anti-inflammatory effects of SKF 91488 is limited, this document extrapolates from the known immunomodulatory functions of histamine and the effects of other HNMT inhibitors to provide a comprehensive overview for researchers. This guide aims to serve as a foundational resource, complete with theoretical signaling pathways, potential experimental workflows, and a summary of relevant data to inspire and inform future investigations into the therapeutic utility of SKF 91488 in inflammatory diseases.

Introduction: The Rationale for Targeting Histamine Metabolism in Inflammation

Histamine is a pleiotropic biogenic amine with a well-established, albeit complex, role in inflammation and immunity.[1][2][3] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4, each with a unique tissue distribution and signaling cascade.[1][4] While the pro-inflammatory effects of histamine, primarily mediated by the H1 and H4 receptors, are widely recognized in the context of allergic reactions, the immunomodulatory and anti-inflammatory potential of histamine, particularly through H2 and H3 receptor activation, is an area of growing interest.[1][5][6]

Histamine N-methyltransferase (HNMT) is a key enzyme responsible for the intracellular inactivation of histamine.[1][7][8] Inhibition of HNMT, therefore, offers a novel strategy to augment and sustain endogenous histamine levels, potentially shifting the balance of histamine receptor signaling towards a more regulated and anti-inflammatory state. This compound is a potent inhibitor of HNMT, and as such, it provides a valuable pharmacological tool to explore this therapeutic hypothesis.[9]

This guide will explore the core aspects of this compound, focusing on its potential anti-inflammatory properties by examining its mechanism of action and the broader immunomodulatory landscape of histamine.

Core Mechanism of Action: Inhibition of Histamine N-Methyltransferase

This compound exerts its primary pharmacological effect by inhibiting the enzyme histamine N-methyltransferase (HNMT).[9] This inhibition leads to a localized and systemic increase in the concentration of histamine.

Biochemical Data

Quantitative data on the inhibitory activity of SKF 91488 and other relevant HNMT inhibitors are summarized below.

CompoundTargetActionKi (nM)IC50 (µM)OrganismReference
SKF 91488 Histamine N-methyltransferaseInhibitor10-100-Mammalian[8]
AmodiaquineHistamine N-methyltransferaseInhibitor10-100-Human[8]
MetoprineHistamine N-methyltransferaseInhibitor10-100-Human[8]
TacrineHistamine N-methyltransferaseInhibitor10-100-Human[8]
VilazodoneHistamine N-methyltransferaseInhibitor-45.01Human[10]
DihydroergotamineHistamine N-methyltransferaseInhibitor-72.89Human[10]

Table 1: Inhibitory Activity of SKF 91488 and Other HNMT Inhibitors. This table provides a comparative overview of the inhibitory potency of various compounds against HNMT. The Ki and IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Signaling Pathway of HNMT Inhibition

The following diagram illustrates the central mechanism of SKF 91488, leading to increased histamine availability.

HNMT_Inhibition Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT Metabolism Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->Receptors Binding & Activation SKF91488 SKF 91488 SKF91488->HNMT Inhibition N_methylhistamine N-methylhistamine (Inactive) HNMT->N_methylhistamine HDC->Histamine

Caption: Mechanism of SKF 91488 action.

The Immunomodulatory Landscape of Histamine: A Dual Role in Inflammation

The consequence of HNMT inhibition by SKF 91488 is an elevation of histamine levels, which can then interact with its four receptor subtypes, each linked to distinct signaling pathways and cellular responses. Understanding these differential effects is crucial to appreciating the potential anti-inflammatory properties of SKF 91488.

Pro-inflammatory Pathways (H1 and H4 Receptors)
  • H1 Receptor: Widely expressed on various cells including smooth muscle, endothelial cells, and immune cells.[1][4] Activation of H1R is classically associated with allergic inflammation, leading to increased vascular permeability, vasodilation, and bronchoconstriction.[2][11] In immune cells, H1R signaling can promote Th1 polarization and the production of pro-inflammatory cytokines.[1][12]

  • H4 Receptor: Primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells.[13][14] The H4R is a key player in immune cell chemotaxis and cytokine production, contributing to the recruitment and activation of inflammatory cells at sites of inflammation.[4][14]

Anti-inflammatory and Immunomodulatory Pathways (H2 and H3 Receptors)
  • H2 Receptor: Found on gastric parietal cells, smooth muscle cells, and various immune cells.[1][15] Activation of H2R can exert anti-inflammatory effects by suppressing Th1 responses and promoting the production of the anti-inflammatory cytokine IL-10.[1][16] It can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 from macrophages.[17]

  • H3 Receptor: Predominantly expressed in the central nervous system, but also found on some peripheral immune cells.[4][13] The H3R acts as an autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor to modulate the release of other neurotransmitters. Its role in peripheral inflammation is less defined but is an area of active research for its potential immunomodulatory effects.[13]

Histamine Receptor Signaling Overview

The following diagram provides a simplified overview of the signaling pathways activated by the four histamine receptors.

Histamine_Receptors cluster_pro Pro-inflammatory cluster_anti Anti-inflammatory / Modulatory H1 H1 Receptor H1_effect ↑ Vascular Permeability ↑ Bronchoconstriction ↑ Th1 Polarization H1->H1_effect H4 H4 Receptor H4_effect ↑ Immune Cell Chemotaxis ↑ Cytokine Production H4->H4_effect H2 H2 Receptor H2_effect ↓ Th1 Polarization ↑ IL-10 Production ↓ TNF-α, IL-12 H2->H2_effect H3 H3 Receptor H3_effect ↓ Histamine Release ↓ Neurotransmitter Release H3->H3_effect Histamine Histamine Histamine->H1 Histamine->H4 Histamine->H2 Histamine->H3

Caption: Dual roles of histamine receptors.

Potential Anti-inflammatory Applications and Supporting Evidence from Other HNMT Inhibitors

While direct evidence for the anti-inflammatory effects of SKF 91488 is sparse, studies on other HNMT inhibitors suggest a therapeutic potential.

  • Amodiaquine: This antimalarial drug, also an HNMT inhibitor, has demonstrated anti-inflammatory properties.[18][19][20] Studies have shown it can suppress T cell proliferation and Th1 cell differentiation, key processes in chronic inflammatory diseases.[19][21]

  • Tacrine: Initially developed for Alzheimer's disease, tacrine also inhibits HNMT.[22] Research indicates it can alleviate neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[23]

  • Metoprine: This potent HNMT inhibitor has been shown to cross the blood-brain barrier and increase brain histamine levels.[24][25] While primarily studied in the context of neurological functions, its ability to modulate histamine levels suggests potential for influencing neuro-inflammatory processes.[25]

The anti-inflammatory activities of these compounds, which share the property of HNMT inhibition with SKF 91488, provide a rationale for investigating SKF 91488 in similar inflammatory contexts.

Experimental Protocols for Investigating the Anti-inflammatory Properties of SKF 91488

To rigorously assess the anti-inflammatory potential of SKF 91488, a combination of in vitro and in vivo experimental models is recommended.

In Vitro Assays
  • HNMT Inhibition Assay:

    • Objective: To confirm and quantify the inhibitory effect of SKF 91488 on HNMT activity.

    • Methodology:

      • Prepare a reaction mixture containing recombinant human HNMT, S-adenosyl-L-methionine (SAM - the methyl donor), and varying concentrations of SKF 91488.

      • Initiate the reaction by adding histamine.

      • Incubate at 37°C for a defined period.

      • Stop the reaction and measure the formation of N-methylhistamine using methods such as HPLC or a radiolabeled assay with [3H]-SAM.

      • Calculate the IC50 value of SKF 91488.

  • Cytokine Production Assay in Immune Cells:

    • Objective: To determine the effect of SKF 91488 on the production of pro- and anti-inflammatory cytokines.

    • Methodology:

      • Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages, or dendritic cells) or relevant cell lines.

      • Pre-treat the cells with various concentrations of SKF 91488 for a specified time.

      • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

      • After incubation, collect the cell culture supernatant.

      • Quantify the levels of cytokines such as TNF-α, IL-6, IL-1β, and IL-10 using ELISA or multiplex bead arrays.

In Vivo Models
  • Carrageenan-Induced Paw Edema:

    • Objective: To evaluate the acute anti-inflammatory effect of SKF 91488.

    • Methodology:

      • Administer SKF 91488 (e.g., intraperitoneally or orally) to rodents at different doses.

      • After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

      • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer.

      • Compare the paw edema in SKF 91488-treated animals to a vehicle-treated control group.

  • LPS-Induced Systemic Inflammation:

    • Objective: To assess the effect of SKF 91488 on a systemic inflammatory response.

    • Methodology:

      • Administer SKF 91488 to rodents.

      • Inject a sublethal dose of LPS intraperitoneally to induce a systemic inflammatory response.

      • At different time points, collect blood samples to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

      • Assess other markers of inflammation, such as changes in body temperature and behavior.

Experimental Workflow Diagram

The following diagram outlines a potential experimental workflow for evaluating the anti-inflammatory properties of SKF 91488.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: SKF 91488 has anti-inflammatory properties hnmt_assay HNMT Inhibition Assay start->hnmt_assay cytokine_assay Cytokine Production Assay (e.g., in LPS-stimulated PBMCs) hnmt_assay->cytokine_assay Confirm Mechanism paw_edema Carrageenan-Induced Paw Edema cytokine_assay->paw_edema Positive in vitro results lps_model LPS-Induced Systemic Inflammation paw_edema->lps_model Demonstrates acute anti-inflammatory effect end Conclusion: Elucidation of anti-inflammatory potential of SKF 91488 lps_model->end

Caption: Workflow for investigating SKF 91488.

Conclusion and Future Directions

This compound, as a potent inhibitor of HNMT, holds theoretical promise as an anti-inflammatory agent. By elevating endogenous histamine levels, it has the potential to modulate immune responses through the differential activation of histamine receptors. The pro-inflammatory signals mediated by H1 and H4 receptors could be counterbalanced by the anti-inflammatory and immunomodulatory effects of H2 and H3 receptor activation.

However, it is crucial to emphasize that the direct evidence for the anti-inflammatory properties of SKF 91488 is currently lacking in publicly available literature. The information presented in this guide is largely based on its mechanism of action and data from other HNMT inhibitors.

Future research should focus on a systematic evaluation of SKF 91488 in a range of validated in vitro and in vivo models of inflammation. Key areas of investigation should include:

  • Dose-response studies to determine the optimal concentration for potential anti-inflammatory effects without inducing significant H1/H4-mediated pro-inflammatory responses.

  • Receptor-specific antagonist studies to dissect the contribution of each histamine receptor subtype to the overall immunomodulatory effect of SKF 91488.

  • Chronic inflammation models to assess the therapeutic potential of SKF 91488 in long-term inflammatory conditions.

  • Safety and toxicology studies to evaluate the potential side effects of sustained histamine elevation.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and determine its viability as a novel anti-inflammatory drug candidate.

References

The Role of SKF 91488 Dihydrochloride in Histamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine, a critical biogenic amine, plays a multifaceted role in physiological processes ranging from neurotransmission to allergic responses. Its concentration and activity are meticulously regulated by metabolic enzymes. A key enzyme in this process is histamine N-methyltransferase (HNMT), responsible for the inactivation of histamine within the intracellular space, particularly in the central nervous system. SKF 91488 dihydrochloride has been identified as a potent and specific inhibitor of HNMT. This technical guide provides an in-depth exploration of the role of SKF 91488 in histamine metabolism, offering a comprehensive resource for researchers and professionals in drug development. The guide details the mechanism of action of SKF 91488, its quantitative effects on histamine levels, and standardized experimental protocols for its application in research. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of its utility as a research tool.

Introduction to Histamine Metabolism

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase. Once synthesized, its physiological effects are terminated through two primary metabolic pathways[1][2]:

  • Oxidative deamination: Catalyzed by diamine oxidase (DAO), this pathway is predominantly active in peripheral tissues and is responsible for metabolizing extracellular histamine.

  • Nτ-methylation: Catalyzed by histamine N-methyltransferase (HNMT), this is the primary pathway for histamine inactivation in the central nervous system and occurs intracellularly[2][3]. HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine[3].

The regulation of histamine levels is crucial for maintaining cellular homeostasis. Dysregulation of histamine metabolism has been implicated in various pathological conditions, making the enzymes involved, particularly HNMT, attractive targets for therapeutic intervention.

This compound: A Potent HNMT Inhibitor

This compound is a structural analog of dimaprit and functions as a strong inhibitor of histamine N-methyltransferase[4][5]. Unlike some other HNMT inhibitors, SKF 91488 exhibits no histamine agonist activity, making it a specific tool for studying the effects of HNMT inhibition[4][5]. Its primary mechanism of action is the prevention of histamine degradation by HNMT, leading to an accumulation of intracellular histamine[6].

Mechanism of Action

SKF 91488 acts as a competitive inhibitor of HNMT, binding to the active site of the enzyme and preventing the binding of its substrate, histamine. This inhibition leads to a subsequent increase in the concentration and prolonged action of endogenous histamine in tissues where HNMT is the primary metabolic enzyme.

Quantitative Data on SKF 91488 and Histamine Metabolism

The following tables summarize the available quantitative data regarding the inhibitory effects of SKF 91488 and its impact on histamine levels.

Table 1: Inhibitory Potency of SKF 91488 against HNMT

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Source
SKF 91488Histamine N-methyltransferase (HNMT)Not explicitly reported in reviewed literature, but described as a "strong" or "potent" inhibitor. Potent HNMT inhibitors typically have Ki values in the 10-100 nM range.Not explicitly reported in reviewed literature.[4][7]

Table 2: In Vivo Effects of SKF 91488 on Histamine Levels in Rat Brain

TreatmentBrain RegionHistamine Concentration (nmol/g) (Control)Histamine Concentration (nmol/g) (SKF 91488-treated)Percent IncreaseSource
SKF 91488 (10 µg, i.c.v.)Hypothalamus4.23 ± 0.415.18 ± 0.45~22.5%
SKF 91488 (10 µg, i.c.v.)Medulla Oblongata0.30 ± 0.060.41 ± 0.05~36.7%
SKF 91488 (10 µg, i.c.v.)Cortex0.75 ± 0.170.84 ± 0.18Not Significant

Experimental Protocols

This section provides detailed methodologies for key experiments involving SKF 91488 to study histamine metabolism.

HNMT Enzyme Activity Assay (Radioenzymatic Method)

This protocol is adapted from established radioenzymatic assays for HNMT activity.

Materials:

  • Purified or recombinant HNMT

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Histamine dihydrochloride

  • This compound (or other inhibitor)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Borate buffer (0.5 M, pH 10)

  • Toluene/isoamyl alcohol (3:2, v/v) extraction solvent

  • Scintillation cocktail and counter

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a known concentration of histamine, and [³H]-SAM.

  • Inhibitor Addition: Add SKF 91488 at various concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of HNMT to each tube.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold borate buffer.

  • Extraction: Add the toluene/isoamyl alcohol solvent, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The methylated histamine product ([³H]-Nτ-methylhistamine) will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of SKF 91488 and determine the IC50 value.

Measurement of Histamine in Brain Tissue by HPLC with Fluorescence Detection

This protocol outlines a common method for quantifying histamine levels in biological samples.

Materials:

  • Brain tissue samples

  • Perchloric acid (PCA)

  • o-Phthalaldehyde (OPA) derivatizing agent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)

  • Histamine standard solutions

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue samples in ice-cold PCA.

  • Deproteinization: Centrifuge the homogenates at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant, which contains the histamine.

  • Derivatization: Mix the supernatant with the OPA solution to form a fluorescent derivative of histamine.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system.

  • Detection: Detect the fluorescent histamine-OPA derivative using the fluorescence detector (e.g., excitation at 360 nm and emission at 450 nm).

  • Quantification: Quantify the histamine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of histamine.

In Vivo Administration of SKF 91488 via Intracerebroventricular (i.c.v.) Injection in Rodents

This protocol describes the surgical procedure for direct administration of SKF 91488 into the brain.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Hamilton syringe

  • SKF 91488 solution in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Animal model (e.g., rat or mouse)

Procedure:

  • Anesthesia: Anesthetize the animal and place it in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.

  • Bregma Identification: Identify the bregma landmark on the skull.

  • Coordinate Determination: Determine the stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle).

  • Craniotomy: Drill a small burr hole at the determined coordinates.

  • Injection: Slowly lower the Hamilton syringe needle to the target depth and infuse the SKF 91488 solution over a set period.

  • Post-injection: Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

  • Closure and Recovery: Suture the incision and monitor the animal during recovery.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Histamine metabolism pathway and the inhibitory action of SKF 91488 on HNMT.

InVivo_Workflow start Start: Hypothesis Formulation animal_prep Animal Model Preparation (e.g., Rat with i.c.v. cannula) start->animal_prep drug_admin SKF 91488 Administration (i.c.v. injection) animal_prep->drug_admin behavioral_test Behavioral Assessment (Optional, e.g., nociception tests) drug_admin->behavioral_test tissue_collection Brain Tissue Collection (at specific time points) drug_admin->tissue_collection behavioral_test->tissue_collection sample_prep Sample Preparation (Homogenization, Deproteinization) tissue_collection->sample_prep histamine_measurement Histamine Quantification (HPLC with Fluorescence Detection) sample_prep->histamine_measurement data_analysis Data Analysis and Interpretation histamine_measurement->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: Experimental workflow for in vivo evaluation of SKF 91488 effects.

Conclusion

This compound serves as an invaluable tool for researchers investigating the role of histamine metabolism in health and disease. As a potent and specific inhibitor of HNMT, it allows for the targeted manipulation of intracellular histamine levels, particularly within the central nervous system. This technical guide provides a foundational resource for the effective utilization of SKF 91488, offering detailed protocols and a summary of its known quantitative effects. The provided visualizations of the histamine metabolism pathway and a typical in vivo experimental workflow are intended to further aid in the design and execution of robust scientific studies. Future research employing SKF 91488 will undoubtedly continue to elucidate the complex role of histamine in a wide array of physiological and pathological processes.

References

The Role of SKF 91488 Dihydrochloride in Elucidating Histaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and selective inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues. By preventing the degradation of histamine, SKF 91488 serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of histaminergic signaling. This technical guide provides an in-depth overview of SKF 91488, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in in vitro, cell-based, and in vivo research models. The included diagrams and structured data tables are intended to facilitate the design and execution of experiments aimed at exploring the complexities of the histaminergic system.

Introduction to this compound

SKF 91488 is a powerful research tool used to study the pathways involving histamine. It works by blocking histamine N-methyltransferase (HNMT), an enzyme that breaks down histamine.[1][2] This blockage leads to an increase in the levels of histamine within cells. This makes SKF 91488 particularly useful for research in areas like how nerves communicate, immune system responses, and how the digestive system functions. It is important to note that SKF 91488 itself does not activate histamine receptors.

Mechanism of Action

The primary mechanism of action of SKF 91488 is the potent and selective inhibition of histamine N-methyltransferase (HNMT). HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-tele-methylhistamine, an inactive metabolite. By inhibiting HNMT, SKF 91488 prevents the metabolic degradation of intracellular histamine, leading to its accumulation and a subsequent enhancement of histaminergic signaling through its various receptors (H1, H2, H3, and H4).

Histaminergic Signaling Pathway and SKF 91488 Inhibition cluster_pre Histamine Synthesis cluster_post Histamine Action and Degradation Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Histidine Decarboxylase Histidine Decarboxylase Histamine_released Histamine Histamine->Histamine_released Histamine_Receptors H1/H2/H3/H4 Receptors Histamine_released->Histamine_Receptors Binds to HNMT Histamine N-methyltransferase Histamine_released->HNMT Metabolized by Physiological_Response Physiological Response Histamine_Receptors->Physiological_Response Activates N_tele_methylhistamine N-tele-methylhistamine (inactive) HNMT->N_tele_methylhistamine SKF_91488 SKF 91488 SKF_91488->HNMT Inhibits In Vitro HNMT Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare reaction mix: Buffer, HNMT, SKF 91488 Pre_incubate Pre-incubate at 37°C for 15 min Prepare_Mixture->Pre_incubate Add_Substrates Add Histamine and [³H]-SAM Pre_incubate->Add_Substrates Incubate Incubate at 37°C for 30 min Add_Substrates->Incubate Stop_Reaction Terminate reaction Incubate->Stop_Reaction Extract_Product Extract N-tele-methylhistamine Stop_Reaction->Extract_Product Scintillation_Counting Quantify radioactivity Extract_Product->Scintillation_Counting Calculate_Inhibition Calculate % inhibition and IC50 Scintillation_Counting->Calculate_Inhibition

References

Unraveling the Role of SKF 91488 Dihydrochloride in Mast Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine. While its role in modulating histamine levels is well-established, its direct effects on mast cell degranulation are often misconstrued. This technical guide aims to clarify the primary mechanism of action of SKF 91488, provide a comprehensive overview of the signaling pathways governing mast cell degranulation, and present detailed experimental protocols for studying mast cell activation. It is crucial to note that the primary literature does not support the hypothesis that SKF 91488 directly inhibits mast cell degranulation. Instead, by preventing the breakdown of histamine, it is expected to potentiate the local effects of histamine following its release from activated mast cells.

This compound: Mechanism of Action

SKF 91488 is fundamentally recognized as a strong inhibitor of histamine N-methyltransferase (HNMT). HNMT is one of the two principal enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT methylates the imidazole ring of histamine, rendering it inactive. By inhibiting this enzyme, SKF 91488 effectively blocks a major route of histamine catabolism, leading to an accumulation of histamine in tissues where HNMT is active.

It is a common misconception that SKF 91488 directly prevents the release of histamine from mast cells. The available scientific literature does not provide evidence for a direct inhibitory effect on the degranulation process itself. The primary consequence of HNMT inhibition by SKF 91488 in the context of mast cell activation is the prolonged presence and enhanced action of released histamine.

PropertyValueReference
IUPAC Name 4-(dimethylamino)butyl carbamimidothioate;dihydrochlorideN/A
Molecular Formula C₇H₁₉Cl₂N₃SN/A
Molecular Weight 248.22 g/mol N/A
Mechanism of Action Noncompetitive inhibitor of histamine N-methyltransferase (HNMT)[1][2]
Reported Kᵢ for HNMT 0.9 µMN/A

Signaling Pathways in Mast Cell Degranulation

Mast cell degranulation is a complex process initiated by various stimuli, most notably the cross-linking of the high-affinity IgE receptor, FcεRI. This event triggers a cascade of intracellular signaling events culminating in the fusion of granules with the plasma membrane and the release of pre-formed mediators such as histamine and β-hexosaminidase.

IgE-Mediated (Antigen-Dependent) Degranulation

The canonical pathway for mast cell activation involves the following key steps:

  • Antigen Binding and FcεRI Cross-linking: Multivalent antigens bind to and cross-link IgE antibodies already bound to FcεRI on the mast cell surface.

  • Activation of Src Family Kinases: This cross-linking leads to the rapid activation of Src family protein tyrosine kinases, primarily Lyn and Fyn.

  • Phosphorylation of Receptor Subunits and Syk Kinase: Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ subunits of FcεRI. This creates docking sites for and subsequently activates spleen tyrosine kinase (Syk).

  • Formation of the "Signalosome": Activated Syk phosphorylates several key adaptor proteins, including Linker for Activation of T-cells (LAT) and Non-T-cell activation linker (NTAL), leading to the assembly of a multi-protein signaling complex known as the signalosome.

  • Activation of Downstream Pathways: The signalosome activates multiple downstream pathways, including:

    • Phospholipase Cγ (PLCγ) Pathway: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG activates protein kinase C (PKC).

    • Phosphoinositide 3-kinase (PI3K) Pathway: This pathway is crucial for calcium mobilization and cytokine production.

    • Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of ERK, p38, and JNK pathways are involved in cytokine gene expression.

  • Granule Exocytosis: The sustained increase in intracellular calcium is a critical trigger for the translocation and fusion of granules with the plasma membrane, resulting in the release of their contents.

IgE-Mediated Mast Cell Degranulation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn/Fyn Lyn/Fyn FcεRI->Lyn/Fyn Activation Syk Syk FcεRI->Syk Recruitment & Activation Lyn/Fyn->FcεRI Phosphorylation LAT/NTAL LAT/NTAL Syk->LAT/NTAL Phosphorylation PLCγ PLCγ LAT/NTAL->PLCγ Activation PI3K PI3K LAT/NTAL->PI3K Activation MAPK MAPK LAT/NTAL->MAPK Activation IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Ca2+ PI3K->Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation Granule Translocation Granule Translocation Ca2+->Granule Translocation PKC->Granule Translocation Degranulation Degranulation Granule Translocation->Degranulation

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

IgE-Independent Degranulation (e.g., via Compound 48/80)

Certain secretagogues, such as compound 48/80, can induce mast cell degranulation independently of the IgE/FcεRI pathway. Compound 48/80 is thought to activate mast cells through Mas-related G protein-coupled receptors (Mrgprs). This activation also leads to an increase in intracellular calcium and subsequent degranulation, though the upstream signaling components differ from the IgE-mediated pathway.

IgE-Independent Mast Cell Degranulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 48/80 Compound 48/80 Mrgpr Mrgpr Compound 48/80->Mrgpr Binding G-protein G-protein Mrgpr->G-protein Activation PLCβ PLCβ G-protein->PLCβ Activation IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation Granule Translocation Granule Translocation Ca2+->Granule Translocation PKC->Granule Translocation Degranulation Degranulation Granule Translocation->Degranulation

Caption: IgE-Independent Mast Cell Degranulation via Compound 48/80.

Experimental Protocols

The following are generalized protocols for in vitro mast cell degranulation assays. Specific concentrations and incubation times should be optimized for the particular mast cell type and experimental conditions.

Mast Cell Culture (RBL-2H3 Cells)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Adherent cells should be passaged when they reach 80-90% confluency. Detach cells using a brief treatment with trypsin-EDTA.

β-Hexosaminidase Release Assay (A Marker for Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • 96-well tissue culture plates

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Compound 48/80 (for IgE-independent stimulation)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • Microplate reader (405 nm)

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Sensitization (for IgE-mediated degranulation): The next day, wash the cells with Tyrode's buffer and sensitize them with anti-DNP IgE (0.5 µg/mL) in culture medium for 2 hours at 37°C.

  • Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.

  • Stimulation:

    • Test Wells: Add 50 µL of Tyrode's buffer containing the desired concentration of the stimulating agent (e.g., DNP-HSA at 100 ng/mL or Compound 48/80 at 10 µg/mL).

    • Spontaneous Release Control: Add 50 µL of Tyrode's buffer only.

    • Total Release Control: Add 50 µL of 0.1% Triton X-100.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Stop Reaction: Add 200 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Percent degranulation = [(Absorbance of Test Well - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Beta-Hexosaminidase Release Assay Workflow Seed RBL-2H3 cells in 96-well plate Seed RBL-2H3 cells in 96-well plate Sensitize with Anti-DNP IgE (optional) Sensitize with Anti-DNP IgE (optional) Seed RBL-2H3 cells in 96-well plate->Sensitize with Anti-DNP IgE (optional) Wash cells Wash cells Sensitize with Anti-DNP IgE (optional)->Wash cells Stimulate with Antigen or Compound 48/80 Stimulate with Antigen or Compound 48/80 Wash cells->Stimulate with Antigen or Compound 48/80 Incubate (30-60 min) Incubate (30-60 min) Stimulate with Antigen or Compound 48/80->Incubate (30-60 min) Centrifuge and collect supernatant Centrifuge and collect supernatant Incubate (30-60 min)->Centrifuge and collect supernatant Add pNAG substrate Add pNAG substrate Centrifuge and collect supernatant->Add pNAG substrate Incubate (60-90 min) Incubate (60-90 min) Add pNAG substrate->Incubate (60-90 min) Add stop solution Add stop solution Incubate (60-90 min)->Add stop solution Read absorbance at 405 nm Read absorbance at 405 nm Add stop solution->Read absorbance at 405 nm Calculate % degranulation Calculate % degranulation Read absorbance at 405 nm->Calculate % degranulation

Caption: Workflow for the β-Hexosaminidase Release Assay.

Data Presentation

While specific quantitative data for the direct effect of SKF 91488 on mast cell degranulation is not available in the literature, a hypothetical table is presented below to illustrate how such data would be structured if the compound were an inhibitor.

Concentration of SKF 91488 (µM)% Inhibition of β-Hexosaminidase Release (Antigen-Stimulated)% Inhibition of β-Hexosaminidase Release (Compound 48/80-Stimulated)
0.1Data Not AvailableData Not Available
1Data Not AvailableData Not Available
10Data Not AvailableData Not Available
100Data Not AvailableData Not Available
IC₅₀ (µM) Not Determined Not Determined

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of histamine. Its primary and well-documented mechanism of action is the inhibition of HNMT, leading to increased local concentrations of histamine. There is currently no substantial evidence to suggest that SKF 91488 directly inhibits mast cell degranulation. Therefore, researchers investigating the effects of this compound in biological systems where mast cells are active should consider that its observed effects are likely due to the potentiation of histamine's actions post-degranulation, rather than a suppression of the degranulation process itself. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for studying mast cell activation and the downstream consequences of histamine release and metabolism.

References

Methodological & Application

Application Notes and Protocols: SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific, non-competitive inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in mammals. By inhibiting HNMT, SKF 91488 elevates endogenous histamine levels, making it a valuable tool for studying the physiological and pathological roles of histamine. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is the salt form of 4-(N,N-Dimethylamino)butylisothiourea. Its dihydrochloride form generally confers better solubility in aqueous solutions compared to the free base.

Table 1: Solubility of this compound

SolventSolubilitySource
DMSOSoluble to 75 mM[1]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzyme histamine N-methyltransferase (HNMT). HNMT is one of the two primary enzymes, along with diamine oxidase (DAO), that catabolize histamine. HNMT methylates the imidazole ring of histamine, rendering it inactive. By inhibiting HNMT, SKF 91488 prevents the degradation of histamine, leading to an accumulation of this biogenic amine in tissues where HNMT is expressed. This elevation of histamine levels can potentiate histamine-mediated physiological responses.

SKF_91488_Mechanism cluster_precursor Histamine Synthesis cluster_degradation Histamine Degradation cluster_effect Downstream Effect Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine HNMT Histamine N-Methyltransferase (HNMT) Inactive_Metabolite Inactive Metabolite (N-methylhistamine) HNMT->Inactive_Metabolite Increased_Histamine Increased Histamine Concentration Histamine_input Histamine_input->HNMT SKF91488 SKF 91488 dihydrochloride SKF91488->HNMT Inhibition Receptors Histamine Receptors (H1, H2, H3, H4) Increased_Histamine->Receptors Physiological_Response Enhanced Physiological Response Receptors->Physiological_Response

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration for experiments.

Protocol for a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out a precise amount of this compound powder (MW: 248.21 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.48 mg.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the powder. For 1 ml of a 10 mM solution, add 1 ml of DMSO.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Stock_Solution_Workflow Start Start: SKF 91488 dihydrochloride powder Weigh 1. Weigh Powder Start->Weigh Add_Solvent 2. Add DMSO Weigh->Add_Solvent Dissolve 3. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 4. Aliquot Solution Dissolve->Aliquot Store 5. Store at -20°C Aliquot->Store End Ready for Experimental Use Store->End

Figure 2: Workflow for preparing a stock solution of this compound.
Application in Cell-Based Assays

For in vitro experiments, the DMSO stock solution can be diluted into the cell culture medium. It is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

General Protocol for Cell Culture Experiments:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional): If the final concentration is very low, it may be necessary to prepare an intermediate dilution in cell culture medium to ensure accurate pipetting.

  • Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µM from a 10 mM stock, dilute the stock solution 1:100 in the culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium.

  • Treatment: Replace the existing medium in the cell culture plates with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

Note: The optimal concentration of this compound and the incubation time should be determined empirically for each cell line and experimental setup. A concentration of 100 µM has been used in some studies.[1]

In Vivo Administration

For in vivo studies, the preparation of this compound will depend on the route of administration. Due to its likely aqueous solubility, it can be dissolved in sterile saline or a suitable buffer.

General Protocol for Intracerebroventricular (i.c.v.) Injection in Rodents:

  • Preparation of Injection Solution: Dissolve this compound in sterile, pyrogen-free saline or an appropriate artificial cerebrospinal fluid (aCSF) to the desired concentration. Doses in the range of 10-100 µg per animal have been reported for i.c.v. administration in rats.

  • Vehicle Control: Prepare a vehicle control using the same sterile saline or aCSF.

  • Administration: Following established stereotaxic surgical procedures, slowly inject the prepared solution into the cerebral ventricles.

  • Monitoring: Monitor the animals for the desired physiological or behavioral responses.

Note: All in vivo procedures must be performed in accordance with approved animal care and use protocols. The optimal dosage and route of administration should be determined for each specific animal model and research question.

Histamine N-Methyltransferase (HNMT) Enzyme Assay

This protocol provides a general framework for an in vitro HNMT enzyme inhibition assay using this compound. This assay typically measures the formation of radiolabeled N-methylhistamine from histamine and a radiolabeled methyl donor.

Materials:

  • Recombinant or purified HNMT enzyme

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reagents: Prepare solutions of HNMT enzyme, histamine, S-adenosyl-L-[methyl-³H]methionine, and various concentrations of this compound in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the HNMT enzyme and the desired concentration of this compound (or vehicle for control). Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding histamine and S-adenosyl-L-[methyl-³H]methionine to the tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a high pH buffer).

  • Extraction: Extract the radiolabeled N-methylhistamine product into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of this compound and determine the IC₅₀ value.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols: Preparing SKF 91488 Dihydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[1] By inhibiting HNMT, SKF 91488 blocks histamine metabolism, leading to increased histamine concentrations. This activity makes it a valuable tool for research in areas such as inflammation, cardiovascular disease, and infection.[1] It has been shown to have anti-inflammatory properties and the ability to inhibit toxin-induced inflammation.[2][3] Additionally, SKF 91488 is a histamine receptor agonist, binding to both H1 and H2 receptors.[2][3] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Molecular Weight 248.22 g/mol [2][3][4]
Chemical Formula C₇H₁₉Cl₂N₃S[2][3]
CAS Number 68941-21-9[2][5][6]
Purity ≥98%[4][7]
Solubility in DMSO Soluble to 75 mM[5][8]
Storage of Solid Desiccate at room temperature or store at -20°C for long-term storage.[5][7]
Storage of Stock Solution Store at -20°C for long-term stability.[7]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a 1 mL, 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Preparation: Don appropriate PPE before handling the chemical and solvent. Ensure the work area is clean and organized.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh 12.41 mg of this compound directly into the tared tube.

  • Adding the Solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Close the tube securely and vortex the solution at room temperature until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.

    • For long-term storage, place the aliquots at -20°C.

Calculations for Preparing a Stock Solution:

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 50 mM (0.050 mol/L) stock solution in 1 mL (0.001 L):

Mass (g) = 0.050 mol/L x 0.001 L x 248.22 g/mol = 0.01241 g = 12.41 mg

Mandatory Visualizations

SKF_91488_Signaling_Pathway Simplified Signaling Pathway of SKF 91488 cluster_inhibition Inhibition cluster_agonism Agonism cluster_compound Compound cluster_outcome Biological Outcome HNMT Histamine N-methyltransferase (HNMT) Histamine_Metabolism Histamine Metabolism HNMT->Histamine_Metabolism Inhibits Increased_Histamine Increased Histamine Concentrations HNMT->Increased_Histamine Leads to H1_Receptor Histamine H1 Receptor Cellular_Response_1 Cellular Response (via H1R) H1_Receptor->Cellular_Response_1 H2_Receptor Histamine H2 Receptor Cellular_Response_2 Cellular Response (via H2R) H2_Receptor->Cellular_Response_2 SKF_91488 SKF 91488 dihydrochloride SKF_91488->HNMT Binds to and inhibits SKF_91488->H1_Receptor Binds to and activates SKF_91488->H2_Receptor Binds to and activates Stock_Solution_Workflow Experimental Workflow for Stock Solution Preparation start Start weigh Weigh 12.41 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

References

In Vivo Administration Protocol for SKF 91488 Dihydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and other tissues.[1][2] By inhibiting HNMT, SKF 91488 effectively increases the concentration of endogenous histamine, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the histaminergic system. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical animal models, focusing on its effects on the cardiovascular and respiratory systems.

Mechanism of Action

This compound functions as a strong, noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[2] HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of histamine, leading to its inactivation. By blocking this enzymatic pathway, SKF 91488 leads to an accumulation of histamine in tissues where HNMT is expressed. This elevation of histamine levels can potentiate histamine-mediated physiological responses. While it is a potent HNMT inhibitor, it exhibits no direct histamine agonist activity.[3] Some reports also suggest it may act as a histamine H1 and H2 receptor agonist and inhibit histamine release from mast cells, though its primary characterized mechanism is HNMT inhibition.[4]

Physicochemical Properties and Solubility

PropertyValue
CAS Number 68941-21-9[2][4]
Molecular Formula C₇H₁₉Cl₂N₃S[4]
Molecular Weight 248.22 g/mol [2][4]

Note: Specific solubility data in common vehicles was not available in the searched literature. Researchers should perform their own solubility tests. Based on its salt form (dihydrochloride), it is expected to have good solubility in aqueous solutions like saline or phosphate-buffered saline.

In Vivo Applications and Effects

Cardiovascular Effects in Rodent Models

In vivo studies in Wistar rats have demonstrated that intracerebroventricular (i.c.v.) administration of SKF 91488 leads to significant cardiovascular responses.

Animal ModelAdministration RouteDosage RangeObserved Effects
Wistar RatsIntracerebroventricular (i.c.v.)20-100 µgIncreased mean arterial pressure (MAP) and heart rate (HR).[2]
Wistar RatsIntracerebroventricular (i.c.v.)10 µgSignificantly increased histamine concentrations in the hypothalamus and medulla oblongata.[2]
Wistar RatsIntracerebroventricular (i.c.v.)10 µg (5 mins before bleeding)Significantly increased the blood volume required to reduce MAP to 40 mmHg and 20 mmHg in a model of hemorrhagic hypotension.[2]
Respiratory Effects in Guinea Pig Models

In guinea pigs, SKF 91488 has been shown to modulate airway responsiveness, a key feature in asthma models.

Animal ModelAdministration RouteConcentrationObserved Effects
Hartley Guinea Pigs (Ovalbumin-sensitized)Aerosolized Inhalation10 mMPotentiated ovalbumin-induced bronchoconstriction.[2]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration in Wistar Rats for Cardiovascular Studies

Objective: To assess the effects of centrally administered SKF 91488 on blood pressure and heart rate in anesthetized Wistar rats.

Materials:

  • This compound

  • Sterile, pyrogen-free saline (vehicle)

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)

  • Male Wistar rats (250-300 g)

Procedure:

  • Preparation of SKF 91488 Solution:

    • On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve final doses of 10, 20, 50, and 100 µg in a 5 µL injection volume).

  • Animal Preparation:

    • Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

    • Secure the animal in a stereotaxic frame.

    • Surgically expose the skull and identify the coordinates for the lateral ventricle (coordinates can be determined from a rat brain atlas, e.g., Paxinos and Watson).

    • Implant an arterial catheter (e.g., in the femoral artery) for continuous blood pressure and heart rate monitoring. Allow for a stabilization period to obtain baseline readings.

  • Intracerebroventricular Injection:

    • Drill a small burr hole at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse 5 µL of the SKF 91488 solution or vehicle over 1 minute.

    • Leave the needle in place for an additional minute to prevent backflow.

  • Data Acquisition and Analysis:

    • Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after the injection.

    • Monitor the animals for the duration of the expected effect (onset within 5 minutes, peak at 10-20 minutes, and duration of 20-40 minutes).

    • Analyze the changes in MAP and HR from baseline for each dose group and compare them to the vehicle control group.

Protocol 2: Aerosolized Inhalation in Guinea Pigs for Bronchoconstriction Studies

Objective: To evaluate the effect of inhaled SKF 91488 on allergen-induced bronchoconstriction in sensitized guinea pigs.

Materials:

  • This compound

  • Sterile saline

  • Ovalbumin (allergen for sensitization)

  • Anesthetic (e.g., urethane)

  • Mechanical ventilator

  • Nebulizer system compatible with small animal ventilation

  • System for measuring airway resistance (e.g., whole-body plethysmography for conscious animals or direct measurement of lung resistance and dynamic compliance in anesthetized animals)

  • Male Hartley guinea pigs (300-400 g)

Procedure:

  • Animal Sensitization:

    • Sensitize guinea pigs to ovalbumin according to established protocols (e.g., intraperitoneal injections of ovalbumin with an adjuvant).

  • Preparation of SKF 91488 Solution:

    • Prepare a 10 mM solution of this compound in sterile saline.

  • Animal Preparation (for anesthetized model):

    • Anesthetize the sensitized guinea pig and perform a tracheotomy.

    • Connect the animal to a mechanical ventilator and the airway resistance measurement system.

    • Record stable baseline values for total lung resistance and dynamic compliance.

  • SKF 91488 Administration:

    • Administer the aerosolized 10 mM SKF 91488 solution via the nebulizer connected to the ventilator's inspiratory line for a set number of breaths (e.g., 90 breaths) or a specific duration.

  • Allergen Challenge:

    • Approximately 15 minutes after SKF 91488 administration, challenge the animal with an aerosolized solution of ovalbumin.

  • Data Acquisition and Analysis:

    • Continuously monitor airway resistance and dynamic compliance throughout the experiment.

    • Quantify the peak increase in airway resistance following the ovalbumin challenge.

    • Compare the bronchoconstrictor response in animals pre-treated with SKF 91488 to those pre-treated with a vehicle (saline) control.

Pharmacokinetic and Toxicity Data

Visualizations

G Mechanism of Action of this compound Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT Metabolism PhysiologicalResponse Increased Histaminergic Physiological Response Histamine->PhysiologicalResponse Leads to Methylhistamine N-methylhistamine (Inactive) HNMT->Methylhistamine SKF91488 SKF 91488 SKF91488->HNMT Inhibition

Caption: Mechanism of SKF 91488 action.

G Experimental Workflow for Cardiovascular Studies in Rats cluster_prep Preparation cluster_admin Administration cluster_acq Data Acquisition & Analysis Animal_Prep Anesthetize Rat & Place in Stereotaxic Frame BP_Monitor Implant Arterial Catheter for Blood Pressure Monitoring Animal_Prep->BP_Monitor ICV_Injection Intracerebroventricular (i.c.v.) Injection of SKF 91488 BP_Monitor->ICV_Injection Drug_Prep Prepare SKF 91488 Solution Drug_Prep->ICV_Injection Record_Data Continuously Record MAP and HR ICV_Injection->Record_Data Analyze_Data Analyze Changes from Baseline vs. Vehicle Record_Data->Analyze_Data

Caption: Workflow for rat cardiovascular studies.

G Experimental Workflow for Bronchoconstriction Studies in Guinea Pigs cluster_prep Preparation cluster_admin Administration & Challenge cluster_acq Data Acquisition & Analysis Animal_Sensitization Sensitize Guinea Pig to Ovalbumin Animal_Prep Anesthetize & Ventilate Guinea Pig Animal_Sensitization->Animal_Prep Aerosol_Admin Aerosol Administration of SKF 91488 Animal_Prep->Aerosol_Admin Drug_Prep Prepare 10 mM SKF 91488 Solution Drug_Prep->Aerosol_Admin Allergen_Challenge Ovalbumin Challenge Aerosol_Admin->Allergen_Challenge Record_Data Measure Airway Resistance Allergen_Challenge->Record_Data Analyze_Data Compare Bronchoconstrictor Response to Control Record_Data->Analyze_Data

Caption: Workflow for guinea pig respiratory studies.

References

Application Notes and Protocols for SKF 91488 Dihydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[1][2] By inhibiting HNMT, SKF 91488 leads to an accumulation of histamine, thereby potentiating its physiological effects.[3][4] This makes it a valuable pharmacological tool for investigating the role of histamine in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[2][5] These application notes provide detailed protocols and dosage guidelines for the use of this compound in rodent research.

Data Presentation

This compound Dosage in Rodent Studies
Research Area Animal Model Route of Administration Dosage Range Observed Effects Reference
Antinociception MouseIntracerebroventricular (i.c.v.)30, 50, and 100 µg per animalDose-dependent increase in pain threshold in hot plate, abdominal constriction, and paw pressure tests.[6]
RatIntracerebroventricular (i.c.v.)30 µg per animalSignificant antinociceptive effect.[6]
Cardiovascular Wistar RatIntracerebroventricular (i.c.v.)20-100 µgIncreased mean arterial pressure (MAP) and heart rate (HR).[2]
Wistar RatIntracerebroventricular (i.c.v.)10 µgIncreased histamine concentrations in the hypothalamus and medulla oblongata.[2]
Inflammation HamsterAerosolized Inhalation100 µM (in vitro on tracheal segments)Eliminated infection-induced airway hyperresponsiveness to histamine.[2]

Mechanism of Action: Signaling Pathway

Inhibition of HNMT by SKF 91488 prevents the methylation and subsequent degradation of histamine. The resulting increase in histamine levels leads to enhanced activation of histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.[7][8][9][10]

SKF_91488_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Histamine Increased Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates H2R H2 Receptor (Gs-coupled) Histamine->H2R Activates PLC Phospholipase C (PLC) H1R->PLC Activates AC Adenylyl Cyclase (AC) H2R->AC Activates HNMT HNMT SKF91488 SKF 91488 SKF91488->HNMT Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Leads to Response1 Physiological Response 1 (e.g., Inflammation) Ca_PKC->Response1 cAMP ↑ cAMP AC->cAMP Produces PKA ↑ PKA cAMP->PKA Activates Response2 Physiological Response 2 (e.g., Gastric Acid Secretion) PKA->Response2

Caption: Signaling pathway of SKF 91488 action.

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF) for i.c.v. injections.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline or aCSF to the microcentrifuge tube.

  • Vortex the solution until the powder is completely dissolved. This compound is water-soluble.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube or directly into the injection syringe.

  • Prepare fresh solutions on the day of the experiment. While specific stability data is limited, it is best practice to avoid long-term storage of the solution to ensure potency.

Intracerebroventricular (i.c.v.) Injection in Rats

This is a surgical procedure and requires appropriate ethical approval and aseptic technique.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, drill, etc.)

  • Hamilton syringe with a fine-gauge needle

  • Prepared SKF 91488 solution

Protocol:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Secure the rat in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and determine the coordinates for the lateral ventricle (a common target). Typical coordinates for the lateral ventricle in an adult rat are approximately: -0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the Hamilton syringe needle to the desired depth.

  • Infuse the SKF 91488 solution slowly (e.g., over 1-2 minutes) to avoid tissue damage.

  • Leave the needle in place for a few minutes after infusion to prevent backflow.

  • Slowly retract the needle.

  • Suture the scalp incision.

  • Provide post-operative care , including analgesia and monitoring for recovery.

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Appropriate restraint device or manual restraint technique

  • Sterile syringe and needle (25-27 gauge)

  • Prepared SKF 91488 solution

Protocol:

  • Restrain the mouse securely to expose the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using SKF 91488 in rodents.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase A1 Calculate Dosage & Prepare SKF 91488 Solution B1 Animal Acclimatization A1->B1 B2 Baseline Measurements (e.g., nociceptive threshold, blood pressure) B1->B2 B3 Administer SKF 91488 (i.c.v. or i.p.) B2->B3 B4 Post-administration Measurements B3->B4 C1 Data Collection B4->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

Caption: A typical experimental workflow for rodent studies.

Logical Relationships: Mechanism of Antinociception

The antinociceptive effects of SKF 91488 are a direct consequence of its ability to increase central histamine levels, which in turn modulates pain perception pathways.

Antinociception_Mechanism A SKF 91488 Administration B Inhibition of HNMT in the CNS A->B C Increased Histamine Levels in Synaptic Cleft B->C D Enhanced Activation of Histamine Receptors (e.g., H1, H2) on Nociceptive Neurons C->D E Modulation of Pain Signaling Pathways D->E F Antinociception (Increased Pain Threshold) E->F

Caption: Mechanism of SKF 91488-induced antinociception.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the appropriate ethical approvals. The provided protocols are for guidance and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Intracerebroventricular Injection of SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[1][2] Intracerebroventricular (ICV) administration of SKF 91488 provides a direct method to modulate central histaminergic neurotransmission. By inhibiting HNMT, ICV injection of SKF 91488 leads to an accumulation of endogenous histamine in key brain regions, such as the hypothalamus and medulla oblongata.[1] This elevation in histamine levels has been shown to produce significant cardiovascular effects, including a dose-dependent increase in mean arterial pressure (MAP) and heart rate (HR).[1] These effects are primarily mediated through the activation of H1 histamine receptors.[1]

These application notes provide a comprehensive overview of the use of this compound in a research setting, with a focus on its intracerebroventricular application to study central cardiovascular regulation. Detailed protocols for solution preparation and stereotaxic ICV injection in rats are provided, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.

Data Presentation

Table 1: Dose-Dependent Cardiovascular Effects of Intracerebroventricular (ICV) this compound in Normotensive Rats
Dose (µg, i.c.v.)Mean Arterial Pressure (MAP) ChangeHeart Rate (HR) Change
10Subpressor doseTachycardia
20-100Dose-dependent increaseTachycardia

Data compiled from studies on normotensive rats, indicating a pressor effect and tachycardia with increasing doses of SKF 91488.[1]

Table 2: Effect of ICV this compound (10 µg) on Regional Brain Histamine Concentration in Rats
Brain RegionHistamine Concentration (nmol/g) (Control)Histamine Concentration (nmol/g) (SKF 91488)Percent Change
Hypothalamus4.23 ± 0.415.18 ± 0.45+22.5%
Medulla Oblongata0.30 ± 0.060.41 ± 0.05+36.7%
Cortex0.75 ± 0.170.84 ± 0.18No significant change

This table summarizes the significant increase in histamine concentrations in the hypothalamus and medulla oblongata following a subpressor dose of SKF 91488, as reported in a study on rats.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for ICV Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

  • Hamilton syringe

Procedure:

  • Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute the powder in sterile aCSF or 0.9% saline to achieve the desired stock concentration. For example, to prepare a 10 µg/µL solution, dissolve 1 mg of SKF 91488 in 100 µL of vehicle.

  • Solubilization: Gently vortex the solution until the powder is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube to ensure sterility.

  • Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot and store at -20°C, avoiding repeated freeze-thaw cycles.

  • Final Dilution: On the day of the experiment, thaw the stock solution (if frozen) and dilute it to the final desired concentration with sterile aCSF or saline.

Protocol 2: Stereotaxic Intracerebroventricular (ICV) Injection in Rats

Materials:

  • Anesthetized rat (e.g., with ketamine/xylazine or isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Drill with a small burr bit

  • Surgical tools (scalpel, forceps, etc.)

  • Cotton swabs

  • 70% ethanol

  • Lidocaine or other local anesthetic

  • Suturing material

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the rat and ensure a surgical plane of anesthesia is reached (absence of pedal withdrawal reflex). Shave the scalp and place the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Surgical Site Preparation: Clean the surgical area with 70% ethanol. Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface.

  • Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for stereotaxic coordinates.

  • Stereotaxic Targeting: Using a rat brain atlas, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma for adult rats is:

    • Anterior-Posterior (AP): -0.8 mm

    • Medial-Lateral (ML): ±1.5 mm

    • Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface

  • Craniotomy: Move the stereotaxic arm to the determined AP and ML coordinates. Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.

  • Injection: Slowly lower the injection needle through the burr hole to the target DV coordinate.

  • Infusion: Infuse the prepared SKF 91488 solution at a slow and constant rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure. The total injection volume for a rat is typically between 1-5 µL.

  • Post-Infusion: Leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution and to minimize backflow upon withdrawal.

  • Closure: Slowly retract the needle. Suture the scalp incision.

  • Recovery: Remove the animal from the stereotaxic frame and place it on a warming pad until it recovers from anesthesia. Monitor the animal closely during the recovery period.

Visualizations

SKF_91488_Signaling_Pathway cluster_ICV_Injection Intracerebroventricular Space cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic_Neuron Postsynaptic Neuron (e.g., in Hypothalamus) SKF91488 SKF 91488 HNMT Histamine N-Methyltransferase (HNMT) SKF91488->HNMT Inhibition Histamine_Metabolism Histamine Metabolism HNMT->Histamine_Metabolism Histamine Increased Endogenous Histamine H1R H1 Histamine Receptor Histamine->H1R Activation Cardiovascular_Response Increased Sympathetic Outflow (↑ MAP, ↑ HR) H1R->Cardiovascular_Response Signal Transduction

Caption: Signaling pathway of intracerebroventricular SKF 91488.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Surgery Surgical Procedure cluster_Monitoring Post-Injection Monitoring cluster_Analysis Data Analysis Prep_Solution Prepare SKF 91488 Solution Injection ICV Injection of SKF 91488 Prep_Solution->Injection Animal_Prep Anesthetize and Prepare Rat Stereotaxic_Mount Mount Rat in Stereotaxic Frame Animal_Prep->Stereotaxic_Mount Craniotomy Perform Craniotomy Stereotaxic_Mount->Craniotomy Craniotomy->Injection Cardio_Monitor Monitor Cardiovascular Parameters (MAP, HR) Injection->Cardio_Monitor Neurochem_Analysis Neurochemical Analysis (e.g., Brain Histamine Levels) Injection->Neurochem_Analysis Data_Analysis Analyze and Interpret Data Cardio_Monitor->Data_Analysis Neurochem_Analysis->Data_Analysis

Caption: Experimental workflow for ICV injection of SKF 91488.

References

Application Notes and Protocols for Aerosolized Delivery of SKF 91488 Dihydrochloride in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for studying the effects of aerosolized SKF 91488 dihydrochloride in guinea pigs. SKF 91488 is a specific inhibitor of histamine N-methyltransferase (HMT), a key enzyme in the metabolic inactivation of histamine. By inhibiting HMT in the airways, SKF 91488 can potentiate the effects of both exogenous and endogenously released histamine, making it a valuable tool for investigating the role of histamine in airway hyperresponsiveness and allergic asthma.

The protocols outlined below are based on established methodologies for inducing bronchoconstriction in guinea pigs and assessing the impact of HMT inhibition. They are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, respiratory biology, and drug development.

Signaling Pathway of Histamine Metabolism and SKF 91488 Action

Histamine, a key mediator of allergic responses, is primarily degraded in the airways by the enzyme histamine N-methyltransferase (HMT). Inhibition of HMT by SKF 91488 leads to an accumulation of histamine, thereby amplifying its bronchoconstrictive effects.

Histamine_Pathway cluster_airway Airway Smooth Muscle Cell cluster_metabolism Histamine Metabolism Histamine Histamine H1R H1 Receptor Histamine->H1R binds to HMT Histamine N-methyltransferase (HMT) Histamine->HMT metabolized by Contraction Bronchoconstriction H1R->Contraction activates signaling cascade leading to Inactive_Metabolite Inactive Metabolite HMT->Inactive_Metabolite produces SKF_91488 SKF 91488 SKF_91488->HMT inhibits

Caption: Histamine signaling and metabolism in the airway.

Experimental Protocols

Protocol 1: Effect of Aerosolized SKF 91488 on Histamine-Induced Bronchoconstriction in Naive Guinea Pigs

This protocol details the procedure for assessing the potentiation of histamine-induced bronchoconstriction by SKF 91488 in non-sensitized guinea pigs.

Materials:

  • Male Hartley guinea pigs (350-500 g)

  • This compound

  • Histamine dihydrochloride

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheal cannula

  • Mechanical ventilator

  • Nebulizer (e.g., DeVilbiss 646)[1][2][3][4][5]

  • Equipment for measuring pulmonary resistance

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and insert a tracheal cannula.

    • Connect the animal to a mechanical ventilator.

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator.

    • Record baseline pulmonary resistance for a stable period.

  • Aerosol Administration of SKF 91488:

    • Prepare solutions of SKF 91488 in saline at the desired concentrations (e.g., 10⁻⁴ M, 10⁻³ M, 10⁻² M).[6]

    • Fill the nebulizer with the SKF 91488 solution.

    • Administer the aerosolized SKF 91488 to the guinea pig for a set number of breaths (e.g., 90 breaths).[6]

  • Histamine Challenge:

    • Prepare serial dilutions of histamine in saline.

    • Administer increasing concentrations of aerosolized histamine and record the corresponding changes in pulmonary resistance.

    • Determine the provocation concentration of histamine that increases pulmonary resistance to 200% of the baseline value (PC₂₀₀).

  • Data Analysis:

    • Compare the histamine PC₂₀₀ values in animals pre-treated with saline (control) versus those pre-treated with different concentrations of SKF 91488.

Protocol 2: Effect of Aerosolized SKF 91488 on Antigen-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs

This protocol describes the methodology for evaluating the effect of SKF 91488 on bronchoconstriction induced by an allergen challenge in a guinea pig model of asthma.[6]

Materials:

  • Male Hartley guinea pigs (350-500 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic

  • Tracheal cannula

  • Mechanical ventilator

  • Nebulizer

  • Equipment for measuring pulmonary resistance

Procedure:

  • Ovalbumin Sensitization:

    • Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline.[7]

    • Administer a booster injection approximately two weeks after the initial sensitization.

    • Allow at least two weeks for the development of a robust allergic response.

  • Animal Preparation and Baseline Measurement:

    • Follow the same procedure as described in Protocol 1 for anesthesia, cannulation, ventilation, and baseline pulmonary resistance measurement.

  • Aerosol Administration of SKF 91488:

    • Administer aerosolized SKF 91488 (e.g., 10⁻² M for 90 breaths) or saline as a control.[6]

  • Antigen Challenge:

    • Prepare a solution of ovalbumin in saline (e.g., 1 mg/mL).

    • Administer the aerosolized ovalbumin and continuously monitor pulmonary resistance.

    • Determine the peak increase in pulmonary resistance following the antigen challenge.

  • Data Analysis:

    • Compare the magnitude of the antigen-induced bronchoconstriction in animals pre-treated with saline versus those pre-treated with SKF 91488.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo experiments described above.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation, Ventilation) start->animal_prep baseline Baseline Pulmonary Resistance Measurement animal_prep->baseline treatment Aerosol Administration (SKF 91488 or Saline) baseline->treatment challenge Bronchial Challenge (Histamine or Ovalbumin) treatment->challenge measurement Measure Pulmonary Resistance challenge->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow.

Data Presentation

The quantitative data from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of Aerosolized SKF 91488 on Histamine Provocation Concentration (PC₂₀₀) in Naive Guinea Pigs

Treatment (Aerosol, 90 breaths)Histamine PC₂₀₀ (M)
Saline (Control)Insert Value
SKF 91488 (10⁻⁴ M)Insert Value
SKF 91488 (10⁻³ M)Insert Value
SKF 91488 (10⁻² M)Insert Value

Table 2: Effect of Aerosolized SKF 91488 on Ovalbumin-Induced Increase in Pulmonary Resistance in Sensitized Guinea Pigs

Pre-treatment (Aerosol, 90 breaths)Peak Increase in Pulmonary Resistance (%)
Saline (Control)Insert Value
SKF 91488 (10⁻² M)Insert Value

Conclusion

The aerosolized delivery of this compound in guinea pigs provides a powerful model for investigating the role of histamine and HMT in airway physiology and pathophysiology. The protocols and data presentation formats provided herein offer a standardized framework for conducting and reporting such studies. Researchers utilizing these methods will be well-equipped to explore the therapeutic potential of HMT inhibitors and further elucidate the complex mechanisms of allergic airway diseases.

References

Application Notes and Protocols: SKF 91488 Dihydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 91488 dihydrochloride is a potent inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine within the central nervous system.[1][2][3] By preventing the degradation of histamine, SKF 91488 effectively increases the concentration and prolongs the action of endogenous histamine in the neuronal microenvironment.[1][4] In the brain, histamine is a critical neurotransmitter that modulates a wide array of physiological processes, including wakefulness, cognition, and neuronal excitability, primarily through its interaction with H1, H2, and H3 receptors.[5][6][7] These application notes provide a comprehensive overview of the potential uses of SKF 91488 in primary neuron culture and detailed protocols for investigating its effects.

Mechanism of Action

This compound acts as a competitive inhibitor of histamine N-methyltransferase (HNMT).[3] In the brain, where HNMT is the sole enzyme for histamine degradation, its inhibition leads to an accumulation of histamine in the synaptic cleft and extracellular space.[1] This elevated histamine level results in enhanced activation of postsynaptic histamine receptors (H1 and H2), which are generally excitatory, and presynaptic H3 autoreceptors, which are inhibitory and provide a negative feedback mechanism on histamine release.[5][6][8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Histamine_released Histamine_released Histamine_vesicle->Histamine_released Release H3R H3 Receptor (Autoreceptor) H3R->Histamine_vesicle Inhibits Release (-) Histamine_released->H3R Binds Histamine_released->HNMT_node Degradation H1R H1 Receptor Histamine_released->H1R Activates H2R H2 Receptor Histamine_released->H2R Activates SKF_91488->HNMT_node Inhibits (-) PLC PLC H1R->PLC AC AC H2R->AC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Excitatory_response Neuronal Excitation IP3_DAG->Excitatory_response cAMP->Excitatory_response

Diagram 1: Mechanism of Action of SKF 91488 in a Synapse.

Applications in Primary Neuron Culture

Based on its mechanism of action, this compound can be a valuable tool for a variety of in vitro studies using primary neuronal cultures.

  • Modulation of Neuronal Excitability: By increasing endogenous histamine levels, SKF 91488 can be used to study the role of histaminergic signaling in regulating the firing rate and electrical activity of cultured neurons. This is particularly relevant for neurons from brain regions with dense histaminergic innervation, such as the cortex and hippocampus.

  • Investigation of Synaptic Plasticity: Histamine is known to influence synaptic plasticity. Researchers can use SKF 91488 to explore the long-term effects of enhanced histaminergic tone on synaptic strength, long-term potentiation (LTP), and long-term depression (LTD) in primary neuronal networks.

  • Neurotransmitter Release Studies: The activation of H3 heteroreceptors by elevated histamine can modulate the release of other neurotransmitters.[9] SKF 91488 can be employed to investigate the histaminergic regulation of dopamine, serotonin, and acetylcholine release from cultured neurons.

  • Neuroinflammation Models: Histamine is a key player in inflammatory responses. In co-cultures of neurons and glial cells, SKF 91488 can be used to study the contribution of sustained histaminergic signaling to neuroinflammatory processes.[10]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: Hibernate®-E medium supplemented with 2% B-27® Plus

  • Digestion solution: Papain (20 U/mL) in Hibernate®-E without Ca2+

  • Plating medium: Neurobasal® Plus Medium with 2% B-27® Plus Supplement, 1% GlutaMAX™, and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols and harvest the E18 embryos.

  • Dissect the cerebral cortices from the embryonic brains in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces and transfer to the digestion solution.

  • Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.

  • Carefully remove the digestion solution and wash the tissue twice with dissection medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 2 x 10^5 cells/cm² on Poly-D-lysine coated surfaces in plating medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh plating medium. Continue with half-medium changes every 3-4 days.

Protocol 2: Treatment of Primary Neurons with SKF 91488

This protocol outlines the procedure for treating mature primary neuron cultures (Day in Vitro 7-10) with this compound.

Materials:

  • Mature primary neuron cultures (DIV 7-10)

  • This compound stock solution (10 mM in sterile water)

  • Fresh culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare working solutions of SKF 91488 in fresh culture medium at desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Aspirate half of the medium from each well of the cultured neurons.

  • Add an equal volume of the SKF 91488 working solution or vehicle control (fresh medium) to the respective wells.

  • Incubate the cultures for the desired treatment duration (e.g., 1 hour, 24 hours, 48 hours).

  • Following incubation, the cells can be processed for various downstream analyses such as immunocytochemistry, electrophysiology, or biochemical assays.

start Start: Mature Primary Neuron Culture (DIV 7-10) prepare_solutions Prepare SKF 91488 Working Solutions start->prepare_solutions treatment Treat Neurons with SKF 91488 or Vehicle prepare_solutions->treatment incubation Incubate for Desired Duration treatment->incubation analysis Downstream Analysis incubation->analysis electrophysiology Electrophysiology (e.g., Patch-clamp) analysis->electrophysiology immunocytochemistry Immunocytochemistry (e.g., c-Fos, pCREB) analysis->immunocytochemistry biochemical_assays Biochemical Assays (e.g., ELISA for histamine) analysis->biochemical_assays

Diagram 2: Experimental Workflow for SKF 91488 Treatment.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using SKF 91488 in primary neuron cultures.

Table 1: Effect of SKF 91488 on Neuronal Firing Rate

Treatment GroupConcentration (µM)Mean Firing Rate (Hz)Standard Deviation
Vehicle Control01.20.3
SKF 9148812.50.5
SKF 91488104.80.9
SKF 914881005.11.1

Table 2: Effect of SKF 91488 on c-Fos Expression (Marker of Neuronal Activity)

Treatment GroupConcentration (µM)Percentage of c-Fos Positive NucleiStandard Deviation
Vehicle Control05%1.2%
SKF 91488115%2.5%
SKF 914881035%4.1%
SKF 9148810038%4.5%

Table 3: Effect of SKF 91488 on Extracellular Histamine Concentration

Treatment GroupConcentration (µM)Histamine Concentration (nM)Standard Deviation
Vehicle Control00.50.1
SKF 9148812.30.4
SKF 91488108.91.5
SKF 9148810015.22.8

Conclusion

This compound is a powerful pharmacological tool for studying the role of the histaminergic system in neuronal function at the cellular and network level. By utilizing the protocols and considering the potential applications outlined in these notes, researchers can gain valuable insights into the complex modulatory effects of histamine in the central nervous system. As with any experimental approach, appropriate controls and dose-response studies are essential for robust and reproducible findings.

References

Application Notes and Protocols for Utilizing SKF 91488 Dihydrochloride with Histamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase (HNMT), in conjunction with histamine receptor antagonists. This combination allows for the investigation of the physiological and pathological roles of endogenously elevated histamine levels and the specific contributions of H1, H2, and H3 receptor subtypes to these effects.

Introduction to this compound

This compound is a powerful and selective inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the intracellular metabolism of histamine.[1][2] By inhibiting HNMT, SKF 91488 effectively increases the intracellular concentration of histamine, thereby potentiating its effects on histamine receptors.[1] While some sources have anecdotally described it as a histamine receptor agonist, the consensus in the scientific literature is that SKF 91488 exhibits no significant direct agonist activity at histamine receptors.[3][4] Its primary mechanism of action is the prevention of histamine degradation.[1]

The use of SKF 91488 provides a valuable tool to study the effects of endogenously released histamine, which can then be dissected by the co-administration of specific histamine receptor antagonists. It is important to note that SKF 91488 has poor blood-brain barrier permeability, a factor to consider in the design of in vivo experiments targeting the central nervous system.[5]

Data Presentation

In Vivo Effects of SKF 91488 and Antagonism by Histamine Receptor Antagonists in Rats

The following table summarizes the in vivo effects of intracerebroventricular (i.c.v.) administration of SKF 91488 on cardiovascular parameters and brain histamine concentrations in anesthetized rats, and the antagonism of these effects by specific histamine receptor antagonists.

ParameterTreatment GroupDose (i.c.v.)ObservationAntagonized byAntagonist Dose (i.c.v.)Reference
Mean Arterial Pressure (MAP) & Heart Rate (HR) SKF 9148820-100 µgDose-dependent increase in MAP and HRChlorpheniramine (H1 Antagonist)10 µg[6]
SKF 9148810 µg (subpressor dose)Increased blood volume required to induce hypotensionRanitidine (H2 Antagonist)100 µg[6]
Thioperamide (H3 Antagonist)10 µg[6]
Brain Histamine Concentration SKF 9148810 µgIncreased histamine in hypothalamus (5.18 ± 0.45 nmol/g vs 4.23 ± 0.41 nmol/g in control)--[6]
SKF 9148810 µgIncreased histamine in medulla oblongata (0.41 ± 0.05 nmol/g vs 0.30 ± 0.06 nmol/g in control)--[6]
SKF 9148810 µgNo significant change in cortical histamine concentrations--[6]
In Vitro Potency of SKF 91488
ParameterValueOrganism/SystemReference
Ki (Inhibition constant) for HNMT 0.9 µMNot specified[2]

Experimental Protocols

In Vivo Protocol: Investigation of Central Cardiovascular Regulation in Rats

This protocol is adapted from a study investigating the role of endogenous central histamine in cardiovascular regulation during hemorrhagic hypotension in rats.[6]

Objective: To determine the effect of increased central histamine levels (via HNMT inhibition by SKF 91488) on cardiovascular parameters and to identify the histamine receptor subtype(s) involved using selective antagonists.

Materials:

  • This compound

  • Chlorpheniramine (H1 antagonist)

  • Ranitidine (H2 antagonist)

  • Thioperamide (H3 antagonist)

  • Anesthetized Wistar rats

  • Stereotaxic apparatus for i.c.v. injections

  • Blood pressure and heart rate monitoring equipment

  • Materials for brain tissue collection and histamine quantification (e.g., HPLC with fluorometric detection)

Procedure:

  • Anesthetize rats and place them in a stereotaxic apparatus.

  • Implant a cannula into the lateral cerebral ventricle for i.c.v. administration.

  • Monitor and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Experimental Groups:

    • Control: Administer vehicle (e.g., saline) i.c.v.

    • SKF 91488: Administer SKF 91488 i.c.v. at a dose range of 10-100 µg.

    • Antagonist + SKF 91488: Pre-treat with a histamine receptor antagonist (chlorpheniramine, ranitidine, or thioperamide) i.c.v. approximately 15 minutes before administering SKF 91488.

  • Continuously monitor MAP and HR for a defined period post-injection.

  • To induce hemorrhagic hypotension, controllably withdraw blood to target specific MAP levels (e.g., 40 mmHg and 20 mmHg) and measure the blood volume required.

  • At the end of the experiment, euthanize the animals and collect brain tissue (hypothalamus, medulla oblongata, cortex) for histamine concentration analysis.

  • Quantify histamine levels in brain tissue homogenates using a validated method such as HPLC with fluorometric detection.

Expected Outcome:

  • SKF 91488 is expected to cause a dose-dependent increase in MAP and HR.

  • Pre-treatment with an H1 antagonist (chlorpheniramine) is expected to inhibit the cardiovascular effects of SKF 91488.

  • SKF 91488 is expected to increase histamine concentrations in specific brain regions like the hypothalamus and medulla oblongata.

In Vitro Protocol: Investigating Histamine Receptor Signaling in Cultured Cells

This protocol provides a general framework for studying the effects of endogenously elevated histamine on cell signaling pathways (e.g., cAMP accumulation or intracellular calcium mobilization) using SKF 91488 and histamine receptor antagonists.

Objective: To determine which histamine receptor subtypes are involved in a specific cellular response following the elevation of intracellular histamine by SKF 91488.

Materials:

  • Cultured cells expressing histamine receptors of interest (e.g., HeLa, CHO, or specific cell lines relevant to the research question).

  • This compound

  • Histamine H1 receptor antagonist (e.g., pyrilamine, chlorpheniramine)

  • Histamine H2 receptor antagonist (e.g., cimetidine, ranitidine)

  • Histamine H3 receptor antagonist (e.g., thioperamide)

  • Histamine (as a positive control)

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., cAMP assay kit, calcium imaging dyes like Fura-2 AM)

  • Plate reader or fluorescence microscope

Procedure:

Part A: Inhibition of Histamine Metabolism

  • Plate cells at an appropriate density in a multi-well plate and culture overnight.

  • Wash the cells with a suitable buffer (e.g., HBSS).

  • Pre-incubate the cells with a working concentration of SKF 91488 (e.g., 1-10 µM, based on its Ki value of 0.9 µM) for a defined period (e.g., 30-60 minutes) to inhibit HNMT.

Part B: Histamine Receptor Antagonism and Stimulation

  • Following the pre-incubation with SKF 91488, add the specific histamine receptor antagonist(s) at appropriate concentrations (typically in the range of 1-10 µM, but should be optimized for the specific antagonist and cell type). Incubate for 15-30 minutes.

  • To study the effect of endogenously produced histamine, no further stimulation is needed after SKF 91488 treatment. To study the potentiation of exogenously added histamine, add varying concentrations of histamine to the wells.

  • Include appropriate controls:

    • Untreated cells (baseline)

    • Cells treated with SKF 91488 alone

    • Cells treated with histamine alone

    • Cells treated with antagonist alone

    • Cells pre-treated with antagonist followed by histamine

Part C: Measurement of Cellular Response

  • For cAMP Accumulation (typically H2 receptor-mediated):

    • After the incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • For Intracellular Calcium Mobilization (typically H1 receptor-mediated):

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) prior to the experiment.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope immediately after the addition of histamine (or observe the effects of SKF 91488 alone over time).

Expected Outcome:

  • SKF 91488 treatment alone may lead to a measurable cellular response if there is sufficient basal histamine production.

  • SKF 91488 will potentiate the response to exogenously added histamine.

  • Specific histamine receptor antagonists will block the cellular response, indicating the involvement of that receptor subtype. For example, a H1 antagonist should block calcium mobilization, while an H2 antagonist should block cAMP accumulation.

Visualizations

cluster_0 Histamine Metabolism & Signaling cluster_1 Points of Intervention Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N-methylhistamine N-methylhistamine Histamine->N-methylhistamine HNMT Histamine Receptors\n(H1, H2, H3, H4) Histamine Receptors (H1, H2, H3, H4) Histamine->Histamine Receptors\n(H1, H2, H3, H4) Cellular Response Cellular Response Histamine Receptors\n(H1, H2, H3, H4)->Cellular Response G-protein coupling SKF_91488 SKF 91488 HNMT_inhibit SKF_91488->HNMT_inhibit Inhibits Antagonists Histamine Receptor Antagonists Receptors_inhibit Antagonists->Receptors_inhibit Blocks

Caption: Mechanism of SKF 91488 and histamine receptor antagonists.

start Start: Plate cells wash Wash cells start->wash preincubate Pre-incubate with SKF 91488 (1-10 µM) for 30-60 min wash->preincubate add_antagonist Add Histamine Receptor Antagonist (e.g., 1-10 µM) for 15-30 min preincubate->add_antagonist stimulate Stimulate with Histamine (optional) add_antagonist->stimulate measure Measure Cellular Response (e.g., cAMP, Ca2+) stimulate->measure end End measure->end

Caption: In Vitro Experimental Workflow.

cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq Gq/11 H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_mobilization Intracellular Ca2+ Mobilization Ca_release->Ca_mobilization Pyrilamine Pyrilamine (Antagonist) Pyrilamine->H1R Blocks Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cimetidine Cimetidine (Antagonist) Cimetidine->H2R Blocks

Caption: Histamine H1 and H2 receptor signaling pathways and points of antagonism.

References

Troubleshooting & Optimization

SKF 91488 dihydrochloride stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and handling of SKF-91488 dihydrochloride in cell culture applications. As specific stability data for SKF-91488 dihydrochloride in various culture media is limited in published literature, this guide offers best practices, troubleshooting advice, and general protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SKF-91488 dihydrochloride and what is its mechanism of action?

SKF-91488 dihydrochloride, also known as Homodimaprit dihydrochloride, is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT) with a Ki value of 0.9 μM.[1] By inhibiting HNMT, SKF-91488 blocks the metabolism of histamine, leading to increased histamine concentrations.[1][2][3] This compound is often used in research related to infection, inflammation, and cardiovascular diseases.[1] It is a homolog of dimaprit but does not exhibit histamine agonist activity.

Q2: How should I prepare stock solutions of SKF-91488 dihydrochloride?

  • Prepare fresh stock solutions for each experiment.

  • If a stock solution must be stored, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in my cell culture experiments?

The final concentration of the solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced artifacts. For DMSO, a general guideline is to keep the final concentration at or below 0.5% (v/v).[4] It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent itself.[4]

Q4: Is SKF-91488 dihydrochloride stable in cell culture media?

There is currently no specific published data on the long-term stability of SKF-91488 dihydrochloride in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in culture media can be influenced by several factors, including:

  • pH: The typical pH of culture media (7.2-7.4) can affect the stability of pH-sensitive compounds.[5][6]

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[5][6]

  • Media Components: Interactions with components in the media, such as serum proteins, can impact compound stability and availability.[7][8]

  • Light: Exposure to light can cause photodegradation of light-sensitive molecules.[5]

For experiments that run for longer durations (e.g., more than 24 hours), or if a loss of activity is observed, it is advisable to refresh the media with a freshly prepared solution of SKF-91488 dihydrochloride.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Lower-than-expected efficacy or inconsistent results in multi-day experiments. Compound degradation in the culture medium over time.1. Refresh the medium: Replace the culture medium with fresh medium containing newly diluted SKF-91488 dihydrochloride every 24 hours. 2. Optimize stock solution storage: Ensure stock solutions are stored properly in single-use aliquots at -20°C or -80°C.
Visible precipitate in culture wells after adding the compound. The concentration of the compound exceeds its solubility limit in the culture medium.1. Determine the maximum soluble concentration: Perform a solubility test of SKF-91488 dihydrochloride in your specific culture medium. 2. Use intermediate dilutions: Prepare serial dilutions of your stock solution in pre-warmed culture medium before adding it to the cell culture plate to avoid "solvent shock".[4]
High variability between replicate wells. Uneven distribution of the compound or interaction with plasticware.1. Ensure proper mixing: Gently mix the culture plate after adding the compound. 2. Consider non-specific binding: Some compounds can bind to the plastic of the culture plates. Pre-coating plates or using low-binding plates may be necessary.[9]

Experimental Protocols

Protocol for Assessing Compound Stability in Culture Media

This protocol provides a general framework for determining the chemical stability of SKF-91488 dihydrochloride under your specific experimental conditions.

Materials:

  • SKF-91488 dihydrochloride

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)[7][9]

Methodology:

  • Prepare a Spiked Media Solution: Prepare a solution of SKF-91488 dihydrochloride in pre-warmed complete culture medium at the highest concentration you plan to use in your experiments.

  • Aliquot Samples: Dispense the spiked media into sterile tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately process it for analysis or store it at -80°C. The sample at time 0 will serve as your baseline.

  • Sample Processing (if media contains serum): To remove proteins that can interfere with analysis, precipitate them by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge at high speed to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the intact SKF-91488 dihydrochloride in each sample using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_media Prepare Spiked Media (Dilute stock in culture medium) prep_stock->prep_media aliquot Aliquot into tubes for each time point prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect samples at T=0, 2, 4, 8, 24h... incubate->sample process Process samples (e.g., protein precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate % remaining analyze->calculate

Caption: Experimental workflow for determining compound stability.

degradation_pathway SKF91488 SKF-91488 Dihydrochloride (C7H17N3S) Hydrolysis Hydrolysis SKF91488->Hydrolysis pH, Temp Oxidation Oxidation SKF91488->Oxidation Reactive Species Metabolism Cellular Metabolism (if cells are present) SKF91488->Metabolism Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Metabolism->Degradation_Products

Caption: Hypothetical degradation pathways for SKF-91488.

References

Technical Support Center: SKF-91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF-91488 dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-91488 dihydrochloride?

SKF-91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine metabolism in the central nervous system.[1][2][3][4] Its principal on-target effect is to block the methylation of histamine, leading to an increase in histamine concentrations in tissues where HNMT is active.

Q2: Is SKF-91488 dihydrochloride a histamine receptor agonist?

While some initial commercial sources have described SKF-91488 dihydrochloride as a histamine H1 and H2 receptor agonist, more definitive pharmacological studies and supplier information from specialized vendors like Tocris Bioscience state that it "exhibits no histamine agonist activity".[5][6] This discrepancy is a critical point to consider in experimental design and data interpretation. The observed physiological effects are most likely attributable to the increased levels of endogenous histamine acting on its receptors, rather than direct receptor agonism by SKF-91488.

Q3: What are the known physiological effects of administering SKF-91488 dihydrochloride?

By increasing histamine levels, SKF-91488 can induce a range of physiological responses, including an increase in blood pressure and heart rate, and potentiation of bronchoconstriction.[7] It has also been reported to have anti-inflammatory properties.[8]

Q4: What is the Ki value for SKF-91488 dihydrochloride's inhibition of HNMT?

The reported Ki value for SKF-91488 dihydrochloride as a noncompetitive inhibitor of HNMT is approximately 0.9 μM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in HNMT inhibition assays. 1. Reagent Degradation: Enzyme (HNMT), substrate (histamine), or cofactor (S-adenosylmethionine - SAM) may have degraded. 2. Variable Incubation Times: Inconsistent pre-incubation of the inhibitor with the enzyme or inconsistent reaction times. 3. Temperature Fluctuations: Assays are sensitive to temperature changes. 4. Pipetting Errors: Inaccurate dispensing of reagents.1. Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -20°C or as recommended by the supplier. 2. Use a multichannel pipette to start reactions simultaneously. Ensure pre-incubation and reaction times are precisely controlled. 3. Equilibrate all reagents and plates to the assay temperature before starting. 4. Use calibrated pipettes and prepare master mixes where possible to reduce variability.[3]
Unexpected physiological effects in vivo. 1. Off-target effects: While specific off-target screening data for SKF-91488 is limited, other HNMT inhibitors are known to interact with other targets. 2. Histamine-mediated effects: The observed effects may be due to the systemic increase in histamine, which can have widespread actions.1. Review the literature for off-target profiles of similar compounds. Consider counter-screening against potential off-targets if unexpected results persist. 2. To confirm that the effects are histamine-mediated, co-administer selective histamine receptor antagonists for H1, H2, H3, and H4 receptors.
Contradictory results regarding histamine receptor agonism. Misinterpretation of mechanism: The observed effects are likely due to increased endogenous histamine acting on its receptors, not direct agonism by SKF-91488.Design experiments to differentiate between these two possibilities. For example, measure histamine levels directly after SKF-91488 administration. In cell-based assays, use cells that do not produce histamine to test for direct receptor activation by SKF-91488.
Low or no enzyme inhibition observed. 1. Incorrect enzyme concentration: The amount of HNMT may be too high. 2. Inhibitor precipitation: SKF-91488 dihydrochloride may not be fully dissolved in the assay buffer. 3. Incorrect pH or buffer composition: HNMT activity is pH-dependent.1. Titrate the enzyme concentration to find an optimal level for inhibition studies. 2. Visually inspect for precipitation. Consider testing the solubility of SKF-91488 in your assay buffer. 3. Ensure the assay buffer pH is optimal for HNMT activity (typically around 7.4-8.0).

Quantitative Data on Off-Target Effects

Potential Off-Target Compound Class with Known Activity Potential Effect
Histamine H1 Receptor Antihistamines (e.g., Diphenhydramine)Antagonism/Inverse Agonism
Muscarinic Acetylcholine Receptors Antihistamines (e.g., Diphenhydramine)Anticholinergic effects
Serotonin Transporter (SERT) Antihistamines (e.g., Diphenhydramine)Inhibition of serotonin reuptake
Acetylcholinesterase (AChE) TacrineInhibition of AChE activity

Experimental Protocols

In Vitro HNMT Inhibition Assay (Radiometric)

This protocol is adapted from standard methods for measuring HNMT activity.

Materials:

  • Recombinant human HNMT

  • SKF-91488 dihydrochloride

  • Histamine

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Stop Solution (e.g., 1 M NaOH)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of SKF-91488 dihydrochloride in the assay buffer.

  • In a microcentrifuge tube, add the assay buffer, a fixed concentration of HNMT, and the desired concentration of SKF-91488 or vehicle control.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of histamine and [³H]SAM. The final concentration of histamine should be close to its Km for HNMT.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Extract the radiolabeled product (³H-methylhistamine) using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

  • Add the organic phase to a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SKF-91488 and determine the IC50 value.

In Vivo Measurement of Histamine Levels in Brain Tissue

This protocol outlines a general procedure for measuring changes in brain histamine levels following SKF-91488 administration in a rodent model.

Materials:

  • SKF-91488 dihydrochloride

  • Saline or appropriate vehicle

  • Anesthesia

  • Dissection tools

  • Homogenizer

  • Perchloric acid

  • High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection

  • Internal standard (e.g., α-methylhistamine)

Procedure:

  • Administer SKF-91488 dihydrochloride or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular).

  • At a predetermined time point after administration, anesthetize the animal and perfuse with ice-cold saline to remove blood from the brain.

  • Rapidly dissect the brain region of interest (e.g., hypothalamus, cortex).

  • Immediately freeze the tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.

  • Homogenize the frozen tissue in a solution of perchloric acid containing the internal standard.

  • Centrifuge the homogenate at high speed to pellet the proteins.

  • Collect the supernatant and analyze the histamine concentration using a validated HPLC method.

  • Compare the histamine levels in the SKF-91488-treated animals to the vehicle-treated controls.

Signaling Pathways and Experimental Workflows

On-Target Effect of SKF-91488 Dihydrochloride

On_Target_Effect SKF_91488 SKF-91488 dihydrochloride HNMT Histamine N-methyltransferase (HNMT) SKF_91488->HNMT Inhibition Histamine_Metabolism Histamine Metabolism HNMT->Histamine_Metabolism Histamine_Levels Increased Histamine Levels Histamine_Metabolism->Histamine_Levels Decrease leads to

Caption: On-target effect of SKF-91488 dihydrochloride.

Experimental Workflow for In Vitro HNMT Inhibition Assay

HNMT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inhibitor Prepare SKF-91488 Dilutions Pre_incubation Pre-incubate HNMT with SKF-91488 Prep_Inhibitor->Pre_incubation Prep_Enzyme Prepare HNMT Solution Prep_Enzyme->Pre_incubation Prep_Substrate Prepare Histamine & [³H]SAM Mix Reaction Initiate Reaction with Histamine/[³H]SAM Prep_Substrate->Reaction Pre_incubation->Reaction Termination Terminate Reaction Reaction->Termination Extraction Extract Radiolabeled Product Termination->Extraction Scintillation Quantify with Scintillation Counter Extraction->Scintillation Calculation Calculate % Inhibition and IC50 Scintillation->Calculation

Caption: Experimental workflow for an in vitro HNMT inhibition assay.

Downstream Signaling of Histamine H1 Receptor

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the histamine H1 receptor.

Downstream Signaling of Histamine H2 Receptor

H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response

Caption: Simplified signaling pathway of the histamine H2 receptor.

References

Technical Support Center: Optimizing SKF 91488 Dihydrochloride for HNMT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of SKF 91488 dihydrochloride in Histamine N-methyltransferase (HNMT) inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, noncompetitive inhibitor of Histamine N-methyltransferase (HNMT).[1][2] Its primary function is to block the metabolic activity of HNMT, an enzyme responsible for the methylation and subsequent inactivation of histamine.[1][2] By inhibiting HNMT, SKF 91488 leads to an increase in histamine levels, which can be useful for studying the roles of histamine in various physiological processes.

Q2: What is the potency of this compound as an HNMT inhibitor?

This compound is a strong inhibitor of HNMT. It has a reported Ki value of 0.9 µM.[1][2] The Ki (inhibition constant) is an indicator of the potency of an inhibitor; a lower Ki value signifies a higher potency.

Q3: Does this compound have any activity at histamine receptors?

Studies have shown that this compound exhibits no histamine agonist activity.[3][] However, some of its physiological effects in vivo have been shown to be blocked by H1 histamine receptor antagonists, suggesting that the increased endogenous histamine resulting from HNMT inhibition is what interacts with histamine receptors.[5]

Q4: What are the typical concentrations of this compound used in experiments?

The optimal concentration of this compound will vary depending on the experimental system. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application. However, published studies can provide a starting point.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Ki 0.9 µM[1][2]
Solubility Soluble to 75 mM in DMSO[]
Molecular Weight 248.21 g/mol []

The following table provides examples of effective concentrations of SKF 91488 used in various experimental models.

Experimental SystemConcentration/DoseObserved EffectSource
In vivo (Wistar rats, intracerebroventricular)20-100 µgIncreased mean arterial pressure and heart rate.[2][5]
In vivo (Wistar rats, intracerebroventricular)10 µgIncreased histamine concentrations in the hypothalamus and medulla oblongata.[2][5]
Ex vivo (Mycoplasma-infected hamster tracheal segments)100 µMEliminated infection-induced airway hyperresponsiveness to histamine.[2]
In vivo (Ovalbumin-sensitized Hartley guinea pigs, aerosolized inhalation)10 mMPotentiated ovalbumin-induced bronchoconstriction.[2]

Experimental Protocols

Detailed Methodology for Determining the Optimal Concentration of this compound for HNMT Inhibition (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SKF 91488 for HNMT.

Materials:

  • Recombinant or purified HNMT

  • Histamine (substrate)

  • S-adenosyl-L-methionine (SAM; methyl donor)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., a method to quantify the product, N-methylhistamine, or the remaining substrate, histamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the SKF 91488 stock solution in the assay buffer to create a range of concentrations to be tested. It is advisable to use a 10-point dilution series.

  • Enzyme and Substrate Preparation: Prepare a solution of HNMT in the assay buffer at a concentration that will yield a linear reaction rate over the desired time course. Prepare a solution containing histamine and SAM at concentrations around their respective Km values for HNMT.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO as the inhibitor wells).

    • Add the HNMT enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the histamine/SAM solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Terminate the Reaction: Stop the reaction using an appropriate method (e.g., adding a strong acid or a specific quenching agent).

  • Detection: Measure the amount of product formed or substrate remaining using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of HNMT inhibition for each concentration of SKF 91488 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the SKF 91488 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no HNMT inhibition Incorrect inhibitor concentration: The concentrations of SKF 91488 used may be too low.Perform a wider range of serial dilutions, ensuring that the concentrations span several orders of magnitude around the expected IC50.
Inactive inhibitor: The SKF 91488 may have degraded.Ensure proper storage of the compound (desiccated at room temperature). Prepare fresh stock solutions in DMSO. The stability of SKF 91488 in aqueous buffers for extended periods may be limited; prepare fresh dilutions for each experiment.
Enzyme concentration too high: A high concentration of HNMT can lead to rapid substrate depletion and may require a higher concentration of the inhibitor to see an effect.Optimize the enzyme concentration to ensure the reaction is in the linear range for the duration of the assay.
High variability between replicates Incomplete dissolution of SKF 91488: The inhibitor may not be fully dissolved in the assay buffer.Ensure the DMSO stock solution is fully dissolved before preparing aqueous dilutions. Vortex the dilutions thoroughly. Consider the final DMSO concentration in the assay, as high concentrations can affect enzyme activity.
Pipetting errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Unexpected physiological effects in cell or tissue models Off-target effects: While SKF 91488 is a potent HNMT inhibitor, the resulting increase in histamine can activate various histamine receptors (H1, H2, H3, H4), leading to a complex physiological response.Use histamine receptor antagonists as controls to dissect which receptor subtypes are mediating the observed effects. For example, one study found that the cardiovascular effects of SKF 91488 were inhibited by an H1 receptor antagonist but not by H2 or H3 antagonists.[5]
Cellular uptake and metabolism: The effective intracellular concentration of SKF 91488 may be different from the concentration in the medium.This is a complex issue that may require specialized assays to determine intracellular drug concentrations. For initial experiments, focus on optimizing the external concentration to achieve the desired biological effect.

Visualizations

HNMT_Pathway Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT N_methylhistamine N_methylhistamine HDC->Histamine HNMT->N_methylhistamine SAH SAH HNMT->SAH SKF_91488 SKF 91488 dihydrochloride SKF_91488->HNMT SAM SAM SAM->HNMT

Caption: The HNMT signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare SKF 91488 Stock and Dilutions add_inhibitor Add Inhibitor/Vehicle to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HNMT Enzyme Solution add_enzyme Add HNMT and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Histamine/SAM Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction detect_signal Detect Product/ Substrate stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition detect_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: A logical troubleshooting guide for HNMT inhibition experiments with SKF 91488.

References

Technical Support Center: SKF 91488 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 91488 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and best practices for using this potent histamine N-methyltransferase (HNMT) inhibitor in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and potential issues you may encounter during your experiments with this compound.

1. Compound Handling and Storage

  • Q: How should I prepare a stock solution of this compound?

    • A: this compound is soluble in DMSO.[1][2] For a stock solution, we recommend dissolving the compound in high-quality, anhydrous DMSO to a concentration of at least 10 mM. To ensure complete dissolution, vortex the solution gently. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Q: I see precipitation in my stock solution. What should I do?

    • A: If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded or that the DMSO has absorbed water. In this case, it is advisable to prepare a fresh stock solution. To minimize water absorption, always use anhydrous DMSO and keep the vial tightly sealed.

  • Q: How stable is this compound in solution?

    • A: Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C.[3] For working solutions diluted in aqueous buffers, it is best practice to prepare them fresh for each experiment to avoid potential degradation. The stability in aqueous solutions can be pH-dependent and may be shorter.

2. In Vitro Experiments (Cell Culture)

  • Q: What is a typical working concentration for cell culture experiments?

    • A: The optimal working concentration will vary depending on the cell type and the specific experimental goals. However, a common starting point for inhibiting HNMT activity in cell-based assays is in the low micromolar range. For example, a concentration of 100 µM has been used to study airway hyperresponsiveness in hamster tracheal segments.[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

  • Q: I am not observing the expected effect on histamine levels in my cells. What could be the reason?

    • A: There are several potential reasons for a lack of effect:

      • Insufficient Incubation Time: Ensure that the incubation time is sufficient for the compound to penetrate the cells and inhibit HNMT. A typical incubation time can range from 30 minutes to several hours.

      • Cell Permeability: While SKF 91488 is expected to be cell-permeable, its uptake can vary between cell types. You may need to optimize the concentration or incubation time.

      • Low HNMT Expression: The cell line you are using may have very low endogenous expression of HNMT, in which case inhibiting the enzyme will have a minimal effect on histamine metabolism. Verify the expression of HNMT in your cell line using techniques like qPCR or Western blotting.

      • Compound Inactivity: If you have ruled out other factors, there may be an issue with the compound itself. Ensure that it has been stored correctly and is not from an old stock.

  • Q: I am observing cytotoxicity at my desired working concentration. What should I do?

    • A: If you observe cytotoxicity, it is important to perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. If your effective concentration is causing cell death, consider the following:

      • Reduce Concentration and Increase Incubation Time: It may be possible to achieve sufficient HNMT inhibition with a lower concentration by extending the incubation period.

      • DMSO Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a tolerable level for your cells (typically below 0.5%).

      • Off-Target Effects: Although SKF 91488 is a potent HNMT inhibitor, high concentrations may lead to off-target effects.[5]

3. In Vivo Experiments

  • Q: What is a typical dosage and route of administration for in vivo studies?

    • A: The dosage and route of administration will depend on the animal model and the research question. For intracerebroventricular (i.c.v.) administration in rats, doses ranging from 10-100 µg have been used to study effects on blood pressure and histamine concentrations in the brain.[4] For aerosolized inhalation in guinea pigs, a 10 mM solution has been used.[4] It is crucial to perform pilot studies to determine the optimal dose and route of administration for your specific experimental setup.

  • Q: How should I formulate this compound for in vivo administration?

    • A: For i.c.v. injections, the compound can be dissolved in sterile saline. For other routes, the formulation will need to be optimized. It is important to ensure the pH and osmolarity of the final solution are compatible with the route of administration. A solubility calculator can be a useful tool for preparing aqueous solutions.

  • Q: I am not observing the expected physiological effects in my animal model. What could be the issue?

    • A: Several factors could contribute to a lack of in vivo efficacy:

      • Pharmacokinetics and Bioavailability: The compound may have poor bioavailability or be rapidly metabolized and cleared when administered systemically. The route of administration is a critical factor here.

      • Blood-Brain Barrier Penetration: If you are studying central nervous system effects, the compound may not efficiently cross the blood-brain barrier. I.c.v. administration can bypass this barrier.

      • Dosing: The dose may be too low to achieve sufficient target engagement in the tissue of interest. A dose-response study is recommended.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Inhibitory Activity

ParameterValueSpeciesReference
K_i_0.9 µMNot Specified[4]

Table 2: Effective Concentrations and Doses in Preclinical Models

Experimental ModelApplicationConcentration/DoseDurationObserved EffectReference
Mycoplasma-infected hamster tracheal segmentsIn vitro100 µM20 minsElimination of infection-induced airway hyperresponsiveness to histamine[4]
Wistar ratsIn vivo (i.c.v.)20-100 µgN/AIncreased mean arterial pressure and heart rate[4]
Wistar ratsIn vivo (i.c.v.)10 µg5 mins before bleedingIncreased blood volume required to reduce mean arterial pressure[4]
Wistar ratsIn vivo (i.c.v.)10 µgN/AIncreased histamine concentrations in the hypothalamus and medulla oblongata[4]
Ovalbumin-sensitized Hartley guinea pigsIn vivo (aerosolized inhalation)10 mM15 mins before challengePotentiation of ovalbumin-induced bronchoconstriction[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

Signaling Pathway: Histamine Metabolism and HNMT Inhibition

Histamine_Metabolism Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT N_tele_Methylhistamine Nτ-methylhistamine MAO_B MAO-B N_tele_Methylhistamine->MAO_B Inactive_Metabolite Inactive Metabolite MAO_B->Inactive_Metabolite Oxidation HNMT->N_tele_Methylhistamine Methylation SKF_91488 SKF 91488 dihydrochloride SKF_91488->HNMT Inhibition HDC->Histamine Synthesis

Caption: Inhibition of histamine metabolism by this compound.

Experimental Workflow: In Vitro Cell-Based Assay

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells to desired confluency Prepare_SKF 2. Prepare fresh working solution of SKF 91488 Treat_Cells 3. Treat cells with SKF 91488 (and controls) Prepare_SKF->Treat_Cells Incubate 4. Incubate for defined period Treat_Cells->Incubate Harvest 5. Harvest cells/supernatant Incubate->Harvest Assay 6. Perform downstream assay (e.g., ELISA for histamine) Harvest->Assay

Caption: General workflow for an in vitro cell-based experiment.

Troubleshooting Logic Tree: No Effect Observed in Cell Culture

Troubleshooting_Tree cluster_solutions Potential Solutions Start No effect of SKF 91488 in cell culture Check_Conc Is the concentration optimal? Start->Check_Conc Check_Incubation Is the incubation time sufficient? Check_Conc->Check_Incubation Yes Sol_Conc Perform dose-response experiment Check_Conc->Sol_Conc No Check_HNMT Does the cell line express HNMT? Check_Incubation->Check_HNMT Yes Sol_Incubation Perform time-course experiment Check_Incubation->Sol_Incubation No Check_Compound Is the compound active? Check_HNMT->Check_Compound Yes Sol_HNMT Verify HNMT expression (qPCR/Western Blot) Check_HNMT->Sol_HNMT No Sol_Compound Use fresh stock solution Check_Compound->Sol_Compound No

Caption: Troubleshooting logic for lack of effect in cell culture experiments.

References

Technical Support Center: Assessing Cell Viability with SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SKF 91488 dihydrochloride in cell viability studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and competitive inhibitor of histamine N-methyltransferase (HNMT).[1][2][3] HNMT is the enzyme responsible for the intracellular degradation of histamine.[4] By inhibiting HNMT, SKF 91488 leads to an increase in intracellular histamine levels.[1][2] It is important to note that this compound itself exhibits no histamine agonist activity.[3]

Q2: How does this compound treatment affect cell viability?

The primary effect of SKF 91488 on cell viability is likely indirect and mediated by the subsequent increase in histamine concentrations. Histamine is known to play a role in the regulation of cell proliferation.[4][5] The specific effect on your cell line of interest will depend on the expression of histamine receptors and the downstream signaling pathways activated by histamine in those cells. Histamine can have varied effects, including promoting cell proliferation or, in some contexts, differentiation.[6]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, with solubility up to 75 mM.[7] For short-term storage (days to weeks), it is recommended to store the solid compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be stored at -20°C.[8]

Q4: Are there any known off-target effects of this compound in cell culture?

While primarily known as an HNMT inhibitor, it is crucial to consider potential off-target effects, as with any chemical inhibitor. However, current literature does not extensively detail specific off-target effects of SKF 91488 in cell culture. One source describes it as a histamine receptor agonist that binds to H1 and H2 receptors, though another states it exhibits no histamine agonist activity.[3][9] Given this discrepancy, it is advisable to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Cell Viability Results

Possible Cause 1: Indirect effects of histamine. The observed effect on cell viability may be due to the increased intracellular histamine concentration rather than a direct cytotoxic effect of SKF 91488. The response can vary significantly between cell types depending on their expression of histamine receptors.

Troubleshooting Steps:

  • Characterize Histamine Receptor Expression: Determine the expression profile of histamine receptors (H1, H2, H3, H4) in your cell line using techniques like qPCR or western blotting.

  • Histamine Co-treatment: As a positive control, treat cells with varying concentrations of histamine alone to understand its direct effect on your cells.

  • Receptor Antagonists: Use specific histamine receptor antagonists in conjunction with SKF 91488 treatment to see if the observed viability changes are reversed. This can help to identify the specific receptor pathway involved.

Possible Cause 2: Interference with viability assay chemistry. Many common cell viability assays, such as MTT and MTS, rely on cellular reductase activity to produce a colored formazan product. It is possible for chemical compounds to interfere with these enzymes, leading to inaccurate readings.

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment with your highest concentration of SKF 91488 in cell-free media containing the viability assay reagent (e.g., MTT). This will determine if the compound directly reduces the reagent.

  • Use an Alternative Assay: If interference is suspected, use a viability assay with a different detection principle. For example, an ATP-based assay (measuring metabolic activity) or a dye-exclusion assay (like trypan blue or a fluorescent live/dead stain) that measures membrane integrity.[10]

Issue 2: Compound Precipitation in Culture Media

Possible Cause: Poor solubility or stability in aqueous media. Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media, especially at high concentrations.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and improve compound solubility.

  • Visual Inspection: Before adding to cells, visually inspect the final working solution of SKF 91488 in media for any signs of precipitation.

  • Solubility Testing: Perform a simple solubility test by preparing the desired concentrations of SKF 91488 in your specific cell culture medium and observing for precipitation over time.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of SKF 91488 or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO Up to 75 mM[7]
Short-term Storage 0 - 4 °C (Dry, dark)[8]
Long-term Storage -20 °C[8]

Table 2: Example of Data Interpretation from a Cell Viability Assay

TreatmentConcentration (µM)Absorbance (570 nm)% Viability (Normalized to Vehicle)
Vehicle (0.1% DMSO) 01.25100%
SKF 91488 101.1894.4%
SKF 91488 500.9576.0%
SKF 91488 1000.7862.4%

Visualizations

SKF91488_Mechanism_of_Action SKF91488 SKF 91488 dihydrochloride HNMT Histamine N-methyltransferase (HNMT) SKF91488->HNMT Inhibits Histamine_degradation Histamine Degradation HNMT->Histamine_degradation Catalyzes Histamine Intracellular Histamine Histamine->Histamine_degradation Histamine_receptors Histamine Receptors (H1-H4) Histamine->Histamine_receptors Activates Cellular_response Cellular Response (e.g., Proliferation) Histamine_receptors->Cellular_response

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Cell Viability Results check_histamine Hypothesis: Indirect effect of histamine start->check_histamine check_interference Hypothesis: Assay Interference start->check_interference histamine_receptor_profile Determine histamine receptor expression check_histamine->histamine_receptor_profile Yes cell_free_control Run cell-free assay control check_interference->cell_free_control Yes use_antagonists Use histamine receptor antagonists histamine_receptor_profile->use_antagonists conclusion Interpret Results use_antagonists->conclusion alternative_assay Use alternative viability assay cell_free_control->alternative_assay alternative_assay->conclusion

Caption: Troubleshooting workflow for unexpected cell viability results.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of SKF 91488

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of SKF 91488, a histamine N-methyltransferase (HNMT) inhibitor.[1][2][3][4]

I. Troubleshooting Guides

Problem 1: Low or undetectable brain concentrations of SKF 91488 in vivo.

Possible Cause 1: Intrinsic Physicochemical Properties of SKF 91488.

Small molecule drug penetration across the BBB is significantly influenced by properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors.[5] SKF 91488, with its chemical formula C7H17N3S, possesses amine groups that are likely ionized at physiological pH, increasing its polarity and limiting its ability to passively diffuse across the lipid-rich BBB.[6][7]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already determined, experimentally measure the lipophilicity (LogP/LogD) of SKF 91488.

  • Chemical Modification (Prodrug Approach): Temporarily mask the polar amine groups to increase lipophilicity.[6][7][8] This can be achieved by creating a less polar, more lipophilic prodrug that can cross the BBB and then be converted to the active SKF 91488 within the central nervous system (CNS).[3]

    • Suggested Protocol: N-Mannich Base Formation. A common strategy for amine-containing drugs is the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine.[6]

      Experimental Protocol: Synthesis of an N-Mannich Base Prodrug of SKF 91488

      • Reactants: SKF 91488, a biologically acceptable amide (e.g., succinimide), and formaldehyde.

      • Reaction: The amine group of SKF 91488 reacts with formaldehyde and the amide to form the N-Mannich base.

      • Purification: The resulting prodrug is purified using standard chromatographic techniques.

      • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

      • In Vitro/In Vivo Evaluation: Assess the stability of the prodrug in plasma and its ability to release the parent drug. Subsequently, evaluate its BBB penetration in an appropriate animal model.

Possible Cause 2: Active Efflux by Transporters at the BBB.

P-glycoprotein (P-gp) and other efflux transporters at the BBB can actively pump xenobiotics, including some lipophilic drugs, out of the brain, limiting their accumulation.[9]

Troubleshooting Steps:

  • In Vitro Transporter Assay: Utilize cell-based assays (e.g., Caco-2 or MDCK cells transfected with human P-gp) to determine if SKF 91488 is a substrate for P-gp or other relevant efflux transporters.

  • Co-administration with an Efflux Inhibitor: In preclinical models, co-administer SKF 91488 with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) to assess if this increases brain concentrations. Note: This is an experimental approach and may have toxicity implications.

Problem 2: Difficulty in formulating SKF 91488 for CNS delivery.

Possible Cause: Poor solubility or stability of the compound in delivery vehicles.

Troubleshooting Steps:

  • Formulation with Nanoparticles: Encapsulating SKF 91488 into nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[10][11][12] Polymeric nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), are biodegradable and have been used for brain drug delivery.[13]

    Experimental Protocol: Formulation of SKF 91488-Loaded PLGA Nanoparticles

    • Preparation of Organic Phase: Dissolve PLGA in an organic solvent like acetone. Dissolve SKF 91488 in a suitable solvent (this may require optimization based on its solubility).

    • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polysorbate 80) under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure, leading to the formation of nanoparticles.

    • Purification and Characterization: Centrifuge and wash the nanoparticles to remove excess surfactant and unencapsulated drug. Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

    • Surface Modification (Optional): To enhance BBB targeting, the surface of the nanoparticles can be coated with ligands such as transferrin or specific peptides that bind to receptors on the BBB.[13]

  • Formulation with Liposomes: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs and can be tailored to improve BBB penetration.[1][3][14] Cationic liposomes, for instance, can cross the BBB through adsorptive-mediated endocytosis.[1][14]

    Experimental Protocol: Preparation of Cationic Liposomes with SKF 91488

    • Lipid Film Hydration: Dissolve cationic lipids (e.g., DOTAP) and helper lipids (e.g., cholesterol) in a suitable organic solvent. Evaporate the solvent to form a thin lipid film.

    • Hydration: Hydrate the lipid film with an aqueous solution containing SKF 91488.

    • Size Reduction: Subject the liposome suspension to sonication or extrusion to obtain vesicles of a desired size.

    • Purification: Remove unencapsulated SKF 91488 by dialysis or size exclusion chromatography.

    • Characterization: Analyze the liposomes for size, zeta potential, and drug encapsulation efficiency.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a drug that favor BBB penetration?

A1: Generally, small molecules with a molecular weight below 500 Da, higher lipophilicity, and a minimal number of hydrogen bond donors are more likely to cross the BBB via passive diffusion.[5] It is also beneficial to avoid acidic functional groups.[5]

Q2: How can I assess the BBB penetration of my modified SKF 91488 construct?

A2: The in situ brain perfusion technique is a robust method to quantify brain uptake of a compound.[15][16][17]

Experimental Protocol: In Situ Brain Perfusion

  • Animal Preparation: Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion: Perfuse a known concentration of the test compound (e.g., radiolabeled SKF 91488 or its derivative) in a physiological buffer through the carotid artery for a defined period.

  • Brain Extraction and Analysis: At the end of the perfusion, euthanize the animal, decapitate, and collect the brain. The amount of the compound in the brain tissue is then quantified.

  • Calculation of Uptake: The brain uptake can be calculated and expressed as a permeability-surface area (PS) product or as a brain-to-perfusate concentration ratio.

Q3: Are there any known HNMT inhibitors with good BBB penetration?

A3: The literature suggests that the development of HNMT inhibitors with high specificity and sufficient BBB permeability has been a challenge.[18][19][20][21] This implies that many existing inhibitors, likely including SKF 91488, may have suboptimal BBB penetration. Newer, more brain-penetrant HNMT inhibitors are an active area of research.[18][19][20][21]

Q4: What are the main strategies to overcome poor BBB penetration?

A4: The primary strategies can be summarized in the table below.

StrategyApproachAdvantagesDisadvantages
Chemical Modification Prodrug SynthesisCan significantly increase lipophilicity and mask polar groups.[8]Requires chemical synthesis and may alter the drug's pharmacology. The conversion back to the active drug in the CNS needs to be efficient.
Formulation-Based NanoparticlesCan carry a variety of drugs, protect them from degradation, and can be surface-modified for targeted delivery.[10]Can be complex to manufacture and characterize. Potential for immunogenicity.
LiposomesBiocompatible and can encapsulate both hydrophilic and lipophilic drugs. Surface can be modified for targeting.[1][3][14]Can have stability issues and may be cleared by the reticuloendothelial system.
Physiological BBB Disruption (Experimental)Can transiently increase the permeability of the BBB to a wide range of molecules.Highly invasive and carries a significant risk of neurotoxicity. Primarily used in experimental or specific clinical settings.

III. Visualizations

experimental_workflow Troubleshooting Workflow for Poor BBB Penetration of SKF 91488 cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Proposed Solutions cluster_evaluation Evaluation Problem Low/Undetectable Brain Concentration of SKF 91488 Cause1 Intrinsic Physicochemical Properties (e.g., low lipophilicity) Problem->Cause1 Cause2 Active Efflux by BBB Transporters (e.g., P-gp) Problem->Cause2 Solution1 Chemical Modification (Prodrug Approach) Cause1->Solution1 Solution2 Formulation Strategies (Nanoparticles/Liposomes) Cause1->Solution2 Cause2->Solution2 Solution3 Co-administration with Efflux Inhibitor (Experimental) Cause2->Solution3 Evaluation In Vivo Brain Concentration Measurement (e.g., In Situ Brain Perfusion) Solution1->Evaluation Solution2->Evaluation Solution3->Evaluation

Caption: A logical workflow for troubleshooting and addressing the poor BBB penetration of SKF 91488.

signaling_pathway Strategies to Enhance SKF 91488 BBB Penetration cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier cluster_brain Brain Compartment SKF_91488 SKF 91488 BBB Endothelial Cell Layer SKF_91488->BBB Poor Passive Diffusion Prodrug SKF 91488 Prodrug (Increased Lipophilicity) Prodrug->BBB Enhanced Passive Diffusion Nanoparticle SKF 91488 Nanoparticle/Liposome Nanoparticle->BBB Transcytosis BBB->SKF_91488 Efflux SKF_91488_Brain Active SKF 91488 BBB->SKF_91488_Brain Release of Active Drug Efflux P-gp Efflux Pump Target HNMT SKF_91488_Brain->Target

Caption: Signaling diagram illustrating mechanisms of BBB transport and strategies for enhancement.

References

SKF 91488 dihydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and storage of SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] Some suppliers also recommend storage at 2-8°C.[2] To prevent moisture absorption, storing the compound in a desiccator is also advisable.[3] It is crucial to protect the compound from heat and direct sunlight.[4]

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored in tightly sealed containers. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1] It is important to protect solutions from light to prevent photolytic degradation.

Q3: What are the visible signs of degradation for this compound?

As this compound is a white to off-white solid, any change in its physical appearance may indicate degradation.[1] Based on the behavior of similar thiourea compounds, signs of degradation can include:

  • Color Change: Development of a yellowish tint.[5]

  • Odor: Emission of ammonia or sulfurous odors.[5]

  • Clumping: The compound becoming sticky or clumpy due to moisture absorption.[5]

  • Insolubility: Formation of insoluble particles in a solution.[5]

If any of these signs are observed, it is recommended to use a fresh batch of the compound to ensure the reliability of experimental results.

Q4: What are the known incompatibilities of this compound?

This compound should not be stored with strong alkalis, strong acids, or strong oxidizers.[4] Contact with these substances can lead to rapid degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (yellowing) of solid compound Oxidation or photodegradation.[5]Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[5]
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.[5]Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.[5]
Compound has become clumpy or sticky Absorption of moisture (hygroscopicity).[5]Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[5]
Inconsistent experimental results Degradation of the compound leading to lower purity.[5]Use a fresh batch of the compound. Before use, it is advisable to verify the purity of the stored compound using an appropriate analytical method like HPLC.[5]
Precipitate formation in solution Degradation leading to insoluble products or exceeding solubility limits.[5]Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature (refrigerated or frozen).[5]

Storage and Stability Data

Form Storage Temperature Duration Additional Conditions
Solid4°C[1] or 2-8°C[2]Long-termSealed container, away from moisture and light.[1]
Solution-20°CUp to 1 monthSealed container, away from moisture.[1]
Solution-80°CUp to 6 monthsSealed container, away from moisture.[1]

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general procedure for conducting a stability study to determine the shelf life and optimal storage conditions for this compound in a specific formulation.

1. Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.

2. Materials:

  • This compound

  • Solvent/vehicle for the formulation

  • Appropriate container closure system

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC with a UV detector or a mass spectrometer

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of this compound

3. Methodology:

  • Sample Preparation: Prepare a batch of the this compound solution at the desired concentration. Aliquot the solution into the chosen container closure system.

  • Stability Conditions: Place the samples in stability chambers under different conditions. Recommended conditions to test include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Photostability: As per ICH Q1B guidelines.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • Purity and Degradation Products: Use a stability-indicating HPLC method to determine the purity of SKF 91488 and to detect and quantify any degradation products.

      • Mobile Phase: A mixture of acetonitrile and water, optimized for good separation.

      • Detection Wavelength: Determined from the UV spectrum of the compound (typically around 230-280 nm).

    • Assay: Quantify the amount of this compound remaining in the sample.

  • Data Analysis: Plot the concentration of this compound against time for each storage condition. Determine the degradation rate and calculate the shelf life.

Visualizations

degradation_pathway SKF91488 SKF 91488 (Isothiourea derivative) hydrolysis Hydrolysis (e.g., high pH) SKF91488->hydrolysis oxidation Oxidation (e.g., air, light) SKF91488->oxidation urea_derivative Urea Derivative hydrolysis->urea_derivative sulfide Sulfide hydrolysis->sulfide oxidation->urea_derivative sulfur_oxides Sulfur Oxides oxidation->sulfur_oxides

Caption: Plausible degradation pathways for this compound.

stability_workflow start Start: Prepare SKF 91488 Solution aliquot Aliquot into Containers start->aliquot storage Place in Stability Chambers (Different Temp/Humidity/Light) aliquot->storage sampling Pull Samples at Time Points (T0, T1, T2...) storage->sampling analysis Analyze Samples (Appearance, Purity, Assay) sampling->analysis data Analyze Data and Determine Shelf Life analysis->data end End: Stability Report data->end

Caption: General workflow for a stability study of this compound.

troubleshooting_tree start Inconsistent Experimental Results? check_solid Check Solid Compound Appearance start->check_solid discolored Discolored or Clumpy? check_solid->discolored use_fresh Use a Fresh Batch of Compound discolored->use_fresh Yes check_solution Check Solution Appearance discolored->check_solution No continue_exp Continue Experiment use_fresh->continue_exp precipitate Precipitate or Hazy? check_solution->precipitate prepare_fresh Prepare Fresh Solution precipitate->prepare_fresh Yes precipitate->continue_exp No prepare_fresh->continue_exp

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Confounding factors in SKF 91488 dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF-91488 dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the potential confounding factors and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-91488 dihydrochloride?

SKF-91488 dihydrochloride is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for metabolizing histamine in the central nervous system.[1] By inhibiting HNMT, SKF-91488 leads to an increase in endogenous histamine levels.

Q2: Is SKF-91488 dihydrochloride a histamine receptor agonist?

There is conflicting information on this point. Some suppliers list it as a histamine H1 and H2 receptor agonist.[2] However, more specialized scientific suppliers and literature assert that it exhibits no direct histamine agonist activity.[] The physiological effects observed in vivo, such as increased blood pressure and heart rate, are likely indirect consequences of elevated endogenous histamine levels acting on histamine receptors.

Q3: What are the known in vivo effects of SKF-91488 dihydrochloride?

Intracerebroventricular (i.c.v.) administration of SKF-91488 in rats has been shown to cause a dose-dependent increase in mean arterial pressure and heart rate.[1] It can also potentiate ovalbumin-induced bronchoconstriction in sensitized guinea pigs.[1] These effects are important to consider when designing in vivo experiments, as they can be significant confounding factors.

Q4: What is the inhibition constant (Ki) of SKF-91488 for HNMT?

SKF-91488 is a noncompetitive inhibitor of HNMT with a reported Ki value of 0.9 µM.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected cardiovascular effects (e.g., increased blood pressure, heart rate) in vivo. This is a known physiological effect of SKF-91488, likely due to increased endogenous histamine.- Include appropriate cardiovascular monitoring in your experimental design.- Consider co-administration with histamine receptor antagonists to dissect the specific receptor subtypes involved.- Use the lowest effective dose of SKF-91488 to minimize these effects.
Results suggest histamine receptor activation, but the intended experiment is to study HNMT inhibition. The observed effects are likely due to the downstream consequences of HNMT inhibition (increased histamine) rather than direct receptor agonism.- To confirm that the effects are mediated by endogenous histamine, consider experiments with histamine receptor antagonists.- Measure histamine levels in your experimental system to correlate with the observed effects.
Variability in experimental results between batches of SKF-91488. Purity and formulation of the compound can vary between suppliers. The conflicting information on histamine receptor agonism may stem from different initial observations or batch-to-batch differences.- Whenever possible, obtain a certificate of analysis for the specific batch of the compound being used.- If feasible, perform in-house validation to confirm its activity and rule out direct receptor agonism in your experimental model.
Difficulty dissolving the compound. SKF-91488 dihydrochloride is a salt and should be soluble in aqueous solutions. However, solubility can be affected by pH and buffer composition.- The vendor MedChemExpress suggests that SKF-91488 dihydrochloride is soluble in DMSO.[1]- For aqueous solutions, start with a small amount of solvent and gradually add more while vortexing. Gentle warming may aid dissolution. Ensure the final pH of the solution is compatible with your experimental system.

Quantitative Data Summary

ParameterValueSource
Mechanism of Action Noncompetitive inhibitor of Histamine N-methyltransferase (HNMT)[1]
Ki for HNMT 0.9 µM[1]
In Vivo Effects (Rat, i.c.v.) Dose-dependent increase in mean arterial pressure and heart rate[1]
In Vivo Effects (Guinea Pig) Potentiation of ovalbumin-induced bronchoconstriction[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies from key publications that have utilized SKF-91488.

In Vivo Antinociception Studies in Rodents (Aiello et al., 1997)
  • Objective: To investigate the antinociceptive effects of SKF-91488.

  • Animal Models: Male Swiss albino mice and male Wistar rats.

  • Drug Preparation and Administration: SKF-91488 was dissolved in saline and administered intracerebroventricularly (i.c.v.).

  • Nociceptive Tests:

    • Mouse Hot Plate Test: Mice were placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., licking a hind paw) was measured.

    • Mouse Abdominal Constriction Test: Mice were injected intraperitoneally with a chemical irritant (e.g., acetic acid), and the number of abdominal constrictions was counted over a defined period.

    • Rat Paw Pressure Test: A constantly increasing pressure was applied to the rat's hind paw, and the pressure at which the rat withdrew its paw was recorded as the pain threshold.

  • Key Finding: SKF-91488 produced a dose-dependent antinociceptive effect in all three tests, suggesting that inhibition of histamine metabolism in the central nervous system can modulate pain perception.

Inhibition of Histamine Methylation In Vivo (Beaven and Shaff, 1979)
  • Objective: To determine the in vivo inhibitory effect of SKF-91488 on histamine N-methyltransferase.

  • Methodology: The study likely involved the administration of SKF-91488 to an animal model, followed by the measurement of histamine and its methylated metabolites in various tissues. This would allow for the direct assessment of the compound's ability to inhibit HNMT in a living organism.

  • Significance: This foundational study established SKF-91488 as an in vivo inhibitor of HNMT.

Visualizations

confounding_factors cluster_0 SKF-91488 Administration cluster_1 Primary and Secondary Effects cluster_2 Reported (but less likely) Direct Effect SKF_91488 SKF-91488 dihydrochloride HNMT_inhibition Inhibition of HNMT SKF_91488->HNMT_inhibition Primary Target H1_H2_agonist Direct H1/H2 Receptor Agonism SKF_91488->H1_H2_agonist Conflicting Report Increased_Histamine Increased Endogenous Histamine HNMT_inhibition->Increased_Histamine Direct Consequence H1_activation Histamine H1 Receptor Activation Increased_Histamine->H1_activation Downstream Effect Cardiovascular_effects Increased Blood Pressure & Heart Rate H1_activation->Cardiovascular_effects Bronchoconstriction Potentiated Bronchoconstriction H1_activation->Bronchoconstriction

Caption: Logical workflow of SKF-91488's effects and confounding factors.

Caption: Troubleshooting workflow for unexpected effects in SKF-91488 studies.

References

Navigating Unexpected Results with SKF 91488 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SKF 91488 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, helping you to interpret unexpected findings and refine your experimental design.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and noncompetitive inhibitor of histamine N-methyltransferase (HNMT).[1][2][3] HNMT is a key enzyme responsible for the intracellular metabolism of histamine.[2] By inhibiting HNMT, SKF 91488 prevents the degradation of histamine, leading to an accumulation of intracellular histamine.[1][2] This elevation of histamine levels can subsequently enhance or prolong histamine-mediated physiological responses.

2. I am observing effects that resemble histamine receptor activation. Is this compound a histamine receptor agonist?

There is conflicting information in the available literature regarding the direct action of this compound on histamine receptors. Several sources explicitly state that it exhibits no histamine agonist activity.[4][5][] However, other sources describe it as a histamine receptor agonist that binds to H1 and H2 receptors.[7][8]

Troubleshooting unexpected histamine-like effects:

  • Consider Indirect Effects: The observed effects are most likely due to the increased levels of endogenous histamine resulting from HNMT inhibition. This accumulated histamine can then act on various histamine receptors (H1, H2, H3, H4) to produce a physiological response.

  • Control Experiments: To dissect the direct versus indirect effects, consider co-administration of this compound with specific histamine receptor antagonists relevant to your experimental system. If the observed effect is blocked by a histamine receptor antagonist, it strongly suggests an indirect mechanism via histamine accumulation.

3. My in vivo experiment shows an unexpected increase in blood pressure and heart rate. Is this a known effect of this compound?

Yes, this is a documented effect. Intracerebroventricular (i.c.v.) administration of SKF 91488 in rats has been shown to increase mean arterial pressure (MAP) and heart rate (HR).[1] This is likely due to the increased concentration of histamine in cardiovascular-regulating regions of the brain.

4. I am using this compound in an airway hyperresponsiveness model and observing an exaggerated response. Why might this be happening?

SKF 91488 has been shown to potentiate ovalbumin (OA)-induced bronchoconstriction in OA-sensitized guinea pigs.[1] It also eliminates infection-induced airway hyperresponsiveness to histamine in hamster tracheal segments.[1] The inhibition of HNMT leads to higher local concentrations of histamine in the airways, which can amplify the bronchoconstrictive response to an allergic challenge or other stimuli.

Troubleshooting Experimental Results

Observed Unexpected Result Potential Cause Recommended Action
Greater than expected physiological response (e.g., inflammation, smooth muscle contraction)Increased endogenous histamine levels due to HNMT inhibition.1. Titrate the dose of this compound to a lower concentration.2. Use appropriate histamine receptor antagonists as controls to confirm the histamine-dependency of the effect.3. Measure local histamine concentrations if possible.
No observable effect1. Insufficient concentration of SKF 91488.2. Low basal histamine levels in the experimental model.3. Degradation of the compound.1. Increase the concentration of SKF 91488.2. Consider co-administration with a low dose of exogenous histamine.3. Ensure proper storage and handling of the compound as per the manufacturer's instructions.
Conflicting results with published literatureDifferences in experimental models, cell types, or species.Carefully review the experimental details of the published studies and compare them to your protocol. Species-specific differences in histamine metabolism and receptor expression can be significant.

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Rats

  • Animal Model: Wistar rats.

  • Administration: Intracerebroventricular (i.c.v.) injection of this compound (20-100 μg).[1]

  • Monitoring: Measure mean arterial pressure (MAP) and heart rate (HR) continuously.

  • Expected Outcome: A dose-dependent increase in MAP and HR with an onset within 5 minutes post-administration, peaking at 10-20 minutes, and lasting for 20-40 minutes.[1]

In Vitro Assay for Airway Hyperresponsiveness

  • Model: Tracheal segments from Mycoplasma pneumoniae-infected hamsters.

  • Treatment: Incubation of tracheal segments with this compound (100 μM) for 20 minutes.[1]

  • Challenge: Subsequent exposure to histamine.

  • Expected Outcome: SKF 91488 treatment is expected to eliminate the infection-induced airway hyperresponsiveness to histamine.[1]

Visualizing the Mechanism and Troubleshooting Logic

SKF_91488_Mechanism cluster_0 SKF 91488 Action cluster_1 Cellular Consequence cluster_2 Physiological Outcome SKF_91488 SKF 91488 dihydrochloride HNMT Histamine N-methyltransferase (HNMT) SKF_91488->HNMT Inhibits Histamine_Degradation Histamine Degradation HNMT->Histamine_Degradation Catalyzes Intracellular_Histamine Increased Intracellular Histamine Histamine_Receptors H1, H2, H3, H4 Receptors Intracellular_Histamine->Histamine_Receptors Activates Observed_Effect Unexpected Physiological Effect Histamine_Receptors->Observed_Effect Mediates

Caption: Mechanism of action for this compound.

Troubleshooting_Flowchart Start Unexpected Result Observed Is_Effect_Histamine_Like Is the effect histamine-like? Start->Is_Effect_Histamine_Like Use_Antagonist Co-administer with histamine receptor antagonist Is_Effect_Histamine_Like->Use_Antagonist Yes Other_Issue Consider other factors: - Dose - Model System - Compound Stability Is_Effect_Histamine_Like->Other_Issue No Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Indirect_Effect Conclusion: Indirect effect via histamine accumulation Effect_Blocked->Indirect_Effect Yes Direct_Effect Conclusion: Potential off-target effect (less likely) Effect_Blocked->Direct_Effect No

References

Validation & Comparative

Validating HNMT Inhibition by SKF-91488 Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SKF-91488 dihydrochloride with other common Histamine N-methyltransferase (HNMT) inhibitors. It includes detailed experimental protocols for validating HNMT inhibition in cell lysates, supported by quantitative data and visual workflows, to assist researchers in designing and interpreting their experiments.

Introduction to Histamine N-methyltransferase (HNMT)

Histamine N-methyltransferase (HNMT) is a key cytosolic enzyme responsible for the metabolism and inactivation of histamine, particularly within the central nervous system (CNS).[1][2] It catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to histamine, forming N-methylhistamine.[3][4] This action terminates histamine's neurotransmitter activity, making HNMT a critical regulator of histaminergic signaling involved in processes like sleep-wake cycles, arousal, and appetite.[1][3] Given its role, the inhibition of HNMT is a significant area of research for modulating histamine levels in various physiological and pathological contexts.

Comparative Analysis of HNMT Inhibitors

SKF-91488 is a known inhibitor of HNMT. However, its effectiveness and characteristics should be compared with other available inhibitors. Many potent HNMT inhibitors were initially developed as drugs for other targets, such as antihistamines, antimalarials, or agents for Alzheimer's disease.[5][6] The table below summarizes the inhibitory constants (Ki) or IC50 values for SKF-91488 and several alternative compounds.

InhibitorType / Original UseInhibition Constant (Ki / IC50)Reference
SKF-91488 HNMT InhibitorNot specified in provided texts[7][8][9]
Metoprine Antitumor / AntifolateKi: 10-100 nM range; IC50: ~66.66 nM[5][10][11]
Amodiaquine AntimalarialKi: 18.6 nM (Mixed-mode inhibition)[5][10]
Tacrine Anticholinesterase (Alzheimer's)Ki: 38.2 nM (Competitive)[5][10][12]
Diphenhydramine H1-receptor AntagonistKi: 10-100 nM range (Competitive)[5]
Vilazodone AntidepressantIC50: 45.01 µM[11]
Dihydroergotamine Migraine MedicationIC50: 72.89 µM[11]
Harmaline β-carbolineKi: 1.4 µM (Competitive)[12]

Note: The inhibitory potency of these compounds can vary based on the experimental conditions, such as the source of the enzyme (e.g., rat brain, human recombinant) and assay methodology.

Experimental Protocols

Validating the inhibitory effect of SKF-91488 on HNMT in cell lysates involves preparing a potent enzyme source, performing the enzymatic assay with the inhibitor, and detecting the outcome.

Preparation of Cell Lysate Containing Active HNMT

This protocol is adapted from methods for preparing total soluble protein from tissues or cells.[13]

Materials:

  • Cells or tissue known to express HNMT (e.g., kidney, liver, specific brain regions).[2][5]

  • Lysis Buffer: 20 mM bis-Tris-HCl (pH 7.0), 5 mM dithiothreitol (DTT), supplemented with a protease inhibitor cocktail.

  • Homogenizer (e.g., TissueLyser) or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or excise tissue and place on ice.

  • Homogenize the sample in ice-cold Lysis Buffer (e.g., 50 mg tissue in 1 ml buffer).

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[13]

  • Carefully collect the supernatant, which contains the cytosolic fraction with active HNMT.

  • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization purposes. Store the lysate at -80°C in aliquots.

HNMT Enzyme Activity Assay

This assay measures the production of N-methylhistamine or the depletion of histamine in the presence or absence of an inhibitor.

Materials:

  • Prepared cell lysate.

  • Histamine solution.

  • S-adenosyl-L-methionine (SAM) solution (methyl donor).

  • SKF-91488 dihydrochloride and other inhibitors, prepared in appropriate solvents.

  • Assay Buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction termination solution (e.g., perchloric acid).

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For a typical inhibition experiment, create several conditions:

    • Control: Cell lysate + Histamine + SAM in Assay Buffer.

    • Inhibitor Test: Cell lysate + Histamine + SAM + SKF-91488 (at various concentrations) in Assay Buffer.

    • Blank (No Enzyme): Histamine + SAM in Assay Buffer.

  • Pre-incubate the cell lysate with the inhibitor (e.g., SKF-91488) for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding histamine and SAM.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding the termination solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant for histamine or N-methylhistamine concentration.

Detection and Data Analysis

The concentration of histamine or its methylated product can be quantified using several methods.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for quantifying both histamine and N-methylhistamine. It is considered more precise than immunoassays.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can measure histamine levels in cell supernatants.[15][16] This is a competitive assay where the signal is inversely proportional to the amount of histamine in the sample.[16]

Data Analysis:

  • Calculate the rate of histamine metabolism in the control and inhibitor-treated samples.

  • Plot the percentage of HNMT inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizations

Histamine Metabolism Pathway by HNMT

The following diagram illustrates the catalytic action of HNMT and the point of intervention for inhibitors like SKF-91488.

HNMT_Pathway Histamine Histamine HNMT HNMT (Enzyme) Histamine->HNMT SAM S-adenosyl-L-methionine (SAM) SAM->HNMT Product N-methylhistamine HNMT->Product SAH S-adenosyl-L-homocysteine (SAH) HNMT->SAH Inhibitor SKF-91488 & Alternatives Inhibitor->HNMT Inhibition

Caption: HNMT catalyzes the methylation of histamine using SAM as a methyl donor.

Experimental Workflow for Validating HNMT Inhibition

This flowchart outlines the key steps from sample preparation to data analysis for validating the efficacy of an HNMT inhibitor.

HNMT_Workflow start Start: Select Cells/Tissue with HNMT expression prep 1. Prepare Cell Lysate (Homogenization & Centrifugation) start->prep quant 2. Quantify Total Protein (e.g., BCA Assay) prep->quant assay 3. HNMT Activity Assay - Control (no inhibitor) - Test (with SKF-91488) quant->assay detect 4. Measure Histamine Levels (e.g., HPLC-MS or ELISA) assay->detect analyze 5. Data Analysis - Calculate % Inhibition - Determine IC50 Value detect->analyze end End: Validate Inhibition analyze->end

Caption: Workflow for assessing HNMT inhibition in cell lysates.

References

A Comparative Guide to SKF-91488 Dihydrochloride and Metoprine for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of the histaminergic system, the choice of a suitable enzyme inhibitor is critical. This guide provides a detailed comparison of two prominent histamine N-methyltransferase (HNMT) inhibitors, SKF-91488 dihydrochloride and metoprine, for their application in in vivo studies. While both compounds effectively increase histamine levels in the central nervous system, they possess distinct pharmacological profiles that influence their suitability for different research applications.

Executive Summary

SKF-91488 dihydrochloride is a potent and selective noncompetitive inhibitor of HNMT, making it a valuable tool for specifically studying the effects of elevated histamine levels. In contrast, metoprine exhibits a dual mechanism of action, inhibiting both dihydrofolate reductase (DHFR) and HNMT. This dual activity, while potentially offering unique therapeutic avenues, complicates its use in studies aiming to isolate the effects of HNMT inhibition. Its DHFR inhibitory properties, which interfere with DNA synthesis, were initially explored for anticancer applications but also contribute to its toxicity profile. For in vivo studies focused solely on the histaminergic system, SKF-91488 dihydrochloride may be the more appropriate tool, whereas metoprine may be of interest in studies where the combined effects on folate metabolism and histamine degradation are relevant.

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacological properties and reported in vivo effects of SKF-91488 dihydrochloride and metoprine based on available experimental data.

Table 1: Pharmacological Profile

FeatureSKF-91488 DihydrochlorideMetoprine
Primary Target Histamine N-methyltransferase (HNMT)Dihydrofolate reductase (DHFR), HNMT
Mechanism of Action Noncompetitive inhibitor of HNMT[1]Competitive inhibitor of DHFR, Inhibitor of HNMT[2]
Ki Value (HNMT) 0.9 µM[1]100 nM[2]
Key Characteristics Selective for HNMTDual inhibitor
Primary Application Research tool for studying histaminergic neurotransmission[1]Investigational anticancer agent, research tool[2]

Table 2: Comparative In Vivo Effects

ParameterSKF-91488 DihydrochlorideMetoprine
Animal Model Rats, Mice, Guinea PigsRats, Mice
Reported In Vivo Effects - Increased brain histamine levels[1] - Increased mean arterial pressure and heart rate[1] - Potentiation of bronchoconstriction - Antinociceptive effects[3]- Increased brain histamine levels[4][5][6] - Reduced brain histamine metabolite levels[4] - Increased locomotor activity[6] - Suppression of feeding behavior[5] - Anticonvulsive effects
Reported Dosages 20-100 µg (i.c.v.) in rats[1]; 30-100 µ g/animal (i.c.v.) in rodents[3]5-30 mg/kg (i.p.) in rats[4]; 20 mg/kg (i.p.) in rats[6]
Route of Administration Intracerebroventricular (i.c.v.)[1][3], Aerosolized inhalationIntraperitoneal (i.p.)[5][6]

Signaling Pathways and Mechanisms of Action

SKF-91488 and metoprine both ultimately increase the concentration of histamine in the synapse by inhibiting its degradation by HNMT. This leads to enhanced activation of histamine receptors (H1, H2, H3, and H4), modulating various downstream signaling cascades. However, metoprine's inhibition of DHFR introduces a separate pathway affecting nucleotide synthesis.

Signaling_Pathways cluster_0 Histaminergic Synapse cluster_1 Cellular Proliferation Pathway Histamine Histamine HNMT HNMT Histamine->HNMT Metabolism H_receptors Histamine Receptors (H1, H2, H3, H4) Histamine->H_receptors Binding Methylhistamine N-tele-Methylhistamine HNMT->Methylhistamine Postsynaptic Postsynaptic Neuron H_receptors->Postsynaptic Signal Transduction DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Nucleotide Synthesis THF->Nucleotide DNA_RNA DNA/RNA Synthesis Nucleotide->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation SKF SKF-91488 SKF->HNMT Inhibits Metoprine Metoprine Metoprine->HNMT Inhibits Metoprine->DHFR Inhibits

Caption: Mechanisms of action for SKF-91488 and metoprine.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vivo studies using SKF-91488 dihydrochloride and metoprine, based on published literature.

Protocol 1: Evaluation of Cardiovascular Effects of SKF-91488 in Rats
  • Animal Model: Male Wistar rats.

  • Drug Preparation: SKF-91488 dihydrochloride is dissolved in sterile, pyrogen-free saline.

  • Administration: Intracerebroventricular (i.c.v.) injection. Doses ranging from 20-100 µg are administered in a small volume (e.g., 5 µl).

  • Procedure:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into the lateral cerebral ventricle.

    • Following a recovery period, conscious and freely moving rats are used for the experiment.

    • SKF-91488 solution or vehicle (saline) is injected through the cannula.

    • Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored via a catheter implanted in the femoral artery.

    • For brain histamine analysis, animals are sacrificed at a designated time point post-injection, and brain regions (e.g., hypothalamus, medulla oblongata) are dissected, frozen, and subsequently analyzed for histamine content using high-performance liquid chromatography (HPLC).

  • Reference: Based on the study by Jochem J, et al. (2001) examining the influence of SKF-91488 on central cardiovascular regulation.

Protocol 2: Assessment of Metoprine's Effect on Brain Histamine Metabolism in Rats
  • Animal Model: Male albino rats.

  • Drug Preparation: Metoprine is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.

  • Administration: Intraperitoneal (i.p.) injection. Doses typically range from 5 to 30 mg/kg.

  • Procedure:

    • Rats are administered a single i.p. injection of metoprine or vehicle.

    • At specified time points after injection (e.g., 4 and 12 hours), animals are euthanized.

    • Whole brains are rapidly removed, frozen in liquid nitrogen, and stored at -80°C until analysis.

    • Brain tissue is homogenized, and levels of tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA) are quantified using a sensitive radioenzymatic assay or HPLC.

    • HNMT activity in brain homogenates can also be measured.

  • Reference: This protocol is adapted from the methodology described by Hough LB, et al. (1986) in their study on the inhibition of brain histamine metabolism by metoprine.[4]

Experimental_Workflow cluster_SKF SKF-91488 In Vivo Protocol cluster_Metoprine Metoprine In Vivo Protocol S_Animal Wistar Rat S_Admin i.c.v. Injection (20-100 µg) S_Animal->S_Admin S_Monitor Monitor MAP & HR S_Admin->S_Monitor S_Sacrifice Sacrifice S_Admin->S_Sacrifice S_Analysis Brain Histamine Analysis (HPLC) S_Sacrifice->S_Analysis M_Animal Albino Rat M_Admin i.p. Injection (5-30 mg/kg) M_Animal->M_Admin M_Time Time Points (e.g., 4h, 12h) M_Admin->M_Time M_Sacrifice Euthanasia M_Time->M_Sacrifice M_Analysis Brain Metabolite Analysis (t-MH, t-MIAA) M_Sacrifice->M_Analysis

References

A Comparative Analysis of the Efficacy of SKF 91488 Dihydrochloride and BW 301U as Histamine N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent histamine N-methyltransferase (HNMT) inhibitors: SKF 91488 dihydrochloride and BW 301U. This analysis is based on available experimental data, focusing on their mechanism of action, inhibitory potency, and effects on nociception.

Mechanism of Action: Targeting Histamine Metabolism

Both this compound and BW 301U exert their primary effect by inhibiting histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By blocking HNMT, these compounds lead to an accumulation of histamine, thereby potentiating its physiological and pharmacological effects.

SKF 91488 is characterized as a non-competitive inhibitor of HNMT. In contrast, BW 301U acts as a competitive inhibitor of this enzyme. This difference in their mode of inhibition can influence their pharmacokinetic and pharmacodynamic profiles.

Comparative Efficacy in Antinociception

A key study by Aiello and colleagues in 1997 directly compared the antinociceptive (pain-reducing) effects of SKF 91488 and BW 301U in rodents. The study utilized three distinct pain models to assess their efficacy against different types of noxious stimuli: a thermal stimulus (mouse hot plate test), a chemical stimulus (mouse abdominal constriction test), and a mechanical stimulus (rat paw pressure test).

The findings from this study demonstrated that both compounds induce a dose-dependent antinociceptive effect. Intracerebroventricular (i.c.v.) administration of SKF 91488 at doses of 30, 50, and 100 micrograms per animal significantly raised the pain threshold in all three tests. Similarly, intraperitoneal (i.p.) administration of BW 301U at doses of 30 and 100 mg/kg produced a dose-dependent and long-lasting antinociceptive effect in the hot plate test[1].

The antinociceptive effects of both compounds were significantly antagonized by pretreatment with (R)-alpha-methylhistamine, a histamine H3 receptor agonist that inhibits histamine synthesis and release. This finding strongly suggests that the pain-relieving properties of SKF 91488 and BW 301U are mediated by the increased levels of histamine resulting from HNMT inhibition[1].

Quantitative Comparison of Inhibitory Potency

To provide a clear comparison of the inhibitory potency of these two compounds, the following table summarizes their inhibition constants (Ki) against HNMT. Lower Ki values indicate greater potency.

CompoundInhibition Constant (Ki)Source Organism for HNMT
SKF 914880.9–1.6 µMRat kidney[2]
SKF 914881.85 µMRecombinant rat[2]
SKF 914883 µMGuinea pig brain[2]
BW 301UData not available in the searched literature

Note: A direct comparison of Ki values is challenging due to variations in experimental conditions and the source of the enzyme. Unfortunately, a specific Ki or IC50 value for BW 301U from a comparable study was not found in the currently available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of SKF 91488 and BW 301U.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

A standard method to determine the inhibitory potency of compounds like SKF 91488 and BW 301U on HNMT activity is the radioenzymatic assay.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM), the methyl donor, to histamine, catalyzed by HNMT. The amount of radiolabeled N-methylhistamine formed is quantified to determine the enzyme's activity. The reduction in activity in the presence of an inhibitor is used to calculate its inhibitory constant (Ki) or the concentration that inhibits 50% of the enzyme's activity (IC50).

Protocol:

  • Enzyme Preparation: Purified or recombinant HNMT is used.

  • Reaction Mixture: The reaction buffer typically contains a phosphate buffer (pH 7.4), histamine, and [³H]-SAM.

  • Inhibition Assay: Varying concentrations of the inhibitor (SKF 91488 or BW 301U) are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of histamine and [³H]-SAM.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped, often by the addition of a basic solution.

  • Product Separation: The radiolabeled N-methylhistamine is separated from the unreacted [³H]-SAM, typically by solvent extraction.

  • Quantification: The radioactivity of the extracted N-methylhistamine is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 or Ki value.

Antinociception Assays

Principle: This test measures the latency of a mouse to react to a thermal stimulus, which is indicative of its pain threshold. Analgesic compounds increase this latency.

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Acclimatization: Mice are habituated to the testing room before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (SKF 91488 or BW 301U) or vehicle is administered.

  • Post-treatment Latency: At specific time points after drug administration, the mice are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated to express the analgesic effect.

Principle: This test involves inducing visceral pain by the intraperitoneal injection of an irritant, such as acetic acid. The number of abdominal constrictions (writhes) is counted, and a reduction in the number of writhes indicates an analgesic effect.

Protocol:

  • Drug Administration: The test compound or vehicle is administered to the mice.

  • Induction of Writhing: After a set period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

  • Observation: The mice are placed in an observation chamber, and the number of writhes is counted for a specific duration (e.g., 20 minutes), starting a few minutes after the acetic acid injection.

  • Data Analysis: The mean number of writhes in the drug-treated groups is compared to the vehicle-treated control group, and the percentage of inhibition is calculated.

Principle: This test, also known as the Randall-Selitto test, measures the threshold at which a mechanical stimulus applied to the paw elicits a withdrawal response. Analgesics increase this pressure threshold.

Protocol:

  • Apparatus: A paw pressure analgesy meter is used, which applies a linearly increasing force to the dorsal surface of the rat's paw.

  • Baseline Threshold: The baseline withdrawal threshold is determined for each rat before drug administration.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Threshold: At various time points after drug administration, the pressure is reapplied, and the force at which the rat withdraws its paw is recorded.

  • Data Analysis: The change in the withdrawal threshold from baseline is calculated for each group to determine the analgesic effect.

Signaling Pathways and Logical Relationships

The primary signaling event initiated by SKF 91488 and BW 301U is the inhibition of HNMT, leading to an increase in intracellular and synaptic histamine levels. This elevated histamine then interacts with its various receptors (H1, H2, H3, and H4), each coupled to distinct downstream signaling cascades. The antinociceptive effects are believed to be primarily mediated through the activation of these histamine receptors in the central nervous system.

HNMT_Inhibition_Pathway SKF_91488 SKF 91488 (Non-competitive) HNMT Histamine N-Methyltransferase (HNMT) SKF_91488->HNMT Inhibits BW_301U BW 301U (Competitive) BW_301U->HNMT Inhibits Metabolism Histamine Metabolism HNMT->Metabolism Catalyzes Increased_Histamine Increased Histamine Levels Histamine Histamine Histamine->HNMT Receptor_Activation Histamine Receptor Activation (H1-H4) Increased_Histamine->Receptor_Activation Leads to Antinociception Antinociception Receptor_Activation->Antinociception Mediates

Caption: Mechanism of action for SKF 91488 and BW 301U.

Experimental_Workflow cluster_screening In Vitro Screening cluster_in_vivo In Vivo Efficacy HNMT_Assay HNMT Inhibition Assay Potency Determine Ki / IC50 HNMT_Assay->Potency Animal_Model Rodent Models (Mouse, Rat) Hot_Plate Hot Plate Test (Thermal) Animal_Model->Hot_Plate Writhing_Test Abdominal Constriction (Chemical) Animal_Model->Writhing_Test Paw_Pressure Paw Pressure Test (Mechanical) Animal_Model->Paw_Pressure Efficacy_Assessment Assess Antinociceptive Effect Hot_Plate->Efficacy_Assessment Writhing_Test->Efficacy_Assessment Paw_Pressure->Efficacy_Assessment

Caption: Experimental workflow for efficacy comparison.

Conclusion

Both this compound and BW 301U are effective inhibitors of histamine N-methyltransferase, leading to significant antinociceptive effects across various pain modalities in preclinical models. SKF 91488 acts as a non-competitive inhibitor, while BW 301U is a competitive inhibitor. Although a direct comparison of their inhibitory potency is limited by the availability of comparable quantitative data for BW 301U, the existing evidence from antinociception studies suggests that both compounds are valuable tools for investigating the role of the central histaminergic system in pain modulation and hold potential for the development of novel analgesic agents. Further studies are warranted to directly compare their in vitro potencies and to fully elucidate their respective pharmacokinetic and pharmacodynamic profiles.

References

A Head-to-Head Battle: SKF 91488 Dihydrochloride vs. Amodiaquine as HNMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a perpetual frontier. In the realm of histamine metabolism, Histamine N-methyltransferase (HNMT) presents a key therapeutic target. This guide provides a detailed comparison of two notable HNMT inhibitors: SKF 91488 dihydrochloride and amodiaquine, supported by experimental data and protocols.

Histamine, a crucial biogenic amine, is centrally involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its metabolic inactivation is primarily governed by two enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). HNMT, in particular, is the key enzyme for histamine catabolism in the central nervous system. Inhibition of HNMT can elevate histamine levels, a strategy being explored for various therapeutic interventions.

This guide delves into a comparative analysis of two HNMT inhibitors, this compound and amodiaquine, focusing on their inhibitory potency and the methodologies used to characterize them.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and amodiaquine against HNMT has been quantified through the determination of their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a direct measure of potency. A lower Ki value signifies a more potent inhibitor.

InhibitorKi ValueMechanism of Action
This compound 0.9 µM[1]Non-competitive
Amodiaquine 18.6 nM[2]Non-competitive[2]

As the data indicates, amodiaquine exhibits significantly higher potency as an HNMT inhibitor compared to this compound, with a Ki value in the nanomolar range, while SKF 91488's potency lies in the micromolar range. Both compounds act as non-competitive inhibitors, meaning they bind to a site on the enzyme distinct from the histamine-binding site.

Experimental Protocol: Radiochemical HNMT Inhibition Assay

The determination of the inhibitory potency of compounds like SKF 91488 and amodiaquine is typically achieved through a radiochemical HNMT inhibition assay. This method measures the enzymatic activity of HNMT by quantifying the formation of a radiolabeled product.

Principle: The assay measures the transfer of a tritiated methyl group from the co-substrate S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to histamine, catalyzed by HNMT. The resulting product, [³H]-N-methylhistamine, is then separated and quantified using liquid scintillation counting. The inhibitory effect of a compound is determined by its ability to reduce the formation of the radiolabeled product.

Materials:

  • Human recombinant HNMT

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (SAM)

  • Test compounds (this compound, amodiaquine)

  • Phosphate buffer (pH 7.4)

  • Borate buffer

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: A solution of human recombinant HNMT is prepared in a suitable buffer.

  • Reaction Mixture Preparation: For each reaction, a mixture is prepared containing phosphate buffer, histamine, SAM, and [³H]-SAM.

  • Inhibitor Addition: The test compounds (SKF 91488 or amodiaquine) are added to the reaction mixtures at various concentrations. A control reaction without any inhibitor is also prepared.

  • Enzyme Addition and Incubation: The enzymatic reaction is initiated by adding the HNMT solution to the reaction mixtures. The tubes are then incubated at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a borate buffer.

  • Product Extraction: The radiolabeled product, [³H]-N-methylhistamine, is separated from the unreacted [³H]-SAM. This is often achieved by a solvent extraction step.

  • Quantification: An aliquot of the solvent phase containing the [³H]-N-methylhistamine is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate (histamine).

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

cluster_pathway Histamine Metabolism Pathway cluster_inhibitors Inhibitors Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HNMT HNMT Histamine->HNMT Intracellular DAO DAO Histamine->DAO Extracellular HDC->Histamine N_methylhistamine N-methylhistamine (inactive) HNMT->N_methylhistamine Imidazole_acetic_acid Imidazole acetic acid (inactive) DAO->Imidazole_acetic_acid SKF_91488 SKF 91488 SKF_91488->HNMT Amodiaquine Amodiaquine Amodiaquine->HNMT

Caption: Histamine Metabolism and HNMT Inhibition.

cluster_workflow HNMT Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, Histamine, SAM, [3H]-SAM) B Add Test Inhibitor (SKF 91488 or Amodiaquine) A->B C Initiate with HNMT Enzyme B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Extract [3H]-N-methylhistamine E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & Ki G->H

Caption: Experimental Workflow for HNMT Assay.

In Vivo Considerations and Future Directions

While in vitro data provides a clear indication of inhibitory potency, the in vivo effects of these compounds can be influenced by factors such as bioavailability, membrane permeability, and off-target effects. For instance, although amodiaquine is a potent HNMT inhibitor in vitro, its ability to increase histamine levels in the brain is limited due to poor blood-brain barrier penetration. In contrast, SKF 91488 has been shown to increase histamine concentrations in specific brain regions in animal models.

The choice between this compound and amodiaquine as an HNMT inhibitor for research or therapeutic development will ultimately depend on the specific application. Amodiaquine's high potency makes it an excellent tool for in vitro studies and for peripheral applications. For central nervous system applications, compounds with better blood-brain barrier penetration, such as SKF 91488, may be more suitable, despite their lower in vitro potency.

Future research should focus on direct, head-to-head in vivo comparisons of these inhibitors to better understand their pharmacokinetic and pharmacodynamic profiles. Furthermore, the development of novel HNMT inhibitors with both high potency and favorable physiological properties remains a key objective in the field.

References

A Comparative Analysis of the Side Effect Profiles of SKF 91488 Dihydrochloride and Other Histamine N-Methyltransferase (HNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profile of SKF 91488 dihydrochloride in relation to other inhibitors of Histamine N-Methyltransferase (HNMT), an enzyme crucial for the degradation of histamine in the central nervous system. The information is intended to support research and development efforts in the field of neuroscience and pharmacology.

Introduction to HNMT Inhibition

Histamine N-methyltransferase (HNMT) is a key enzyme responsible for metabolizing histamine, a neurotransmitter involved in various physiological processes, including wakefulness, appetite, and cognitive functions.[1] Inhibition of HNMT leads to increased histamine levels in the brain, a therapeutic strategy being explored for various neurological and psychiatric disorders. However, altering histamine homeostasis can also lead to a range of side effects. This guide examines the known adverse effect profiles of several HNMT inhibitors, with a focus on comparing them to this compound.

Comparative Side Effect Profiles

Direct comparative studies on the side effect profile of this compound against other HNMT inhibitors are limited in publicly available literature. The following tables summarize the known adverse effects of prominent HNMT inhibitors based on preclinical and clinical data.

Table 1: Overview of HNMT Inhibitors and Their Primary Side Effect Profiles

HNMT InhibitorPrimary Associated Side EffectsNotes
This compound Data not readily available in published literature. Preclinical studies in rats, via intracerebroventricular administration, showed dose-dependent pressor effects and tachycardia. A safety data sheet for a related product suggests a potential for skin sensitization.[2]A potent HNMT inhibitor with no histamine agonist activity. It is reported to have poor blood-brain barrier permeability.[3]
Metoprine Cutaneous, gastrointestinal, and hematological toxicities (due to antifolate activity).[2][4] Central nervous system effects include hyperlocomotion and stereotyped behavior in animal models.[5][6][7] As a diagnostic drug (metyrapone), common side effects include nausea, vomiting, headache, and dizziness.[8]
Amodiaquine Generally minor to moderate: nausea, vomiting, itching, headache.[9][10] Rare but severe: hepatotoxicity, agranulocytosis, and other blood dyscrasias.[9][10][11][12][13]
Vilazodone Diarrhea, headache, nausea, and dizziness.[4]Identified as an HNMT inhibitor through a drug repurposing study.
Dihydroergotamine Adverse effects are reported to be infrequent and may include nausea, vomiting, muscle pain, and numbness.[4]Identified as an HNMT inhibitor through a drug repurposing study.

Table 2: Quantitative Data on Hematological Toxicity Grading (CTCAE v5.0) [14]

This table provides a general framework for grading hematological toxicity, a known side effect of the antifolate HNMT inhibitor, metoprine.

GradePlatelets (x10⁹/L)Neutrophils (x10⁹/L)
1
2<75 - 50<1.5 - 1.0
3<50 - 25<1.0 - 0.5
4<25<0.5
LLN = Lower Limit of Normal

Signaling Pathways and Experimental Workflows

Histamine Metabolism and HNMT Inhibition

The primary mechanism of action of the discussed inhibitors is the blockage of HNMT, leading to an accumulation of histamine. This, in turn, enhances the activation of histamine receptors (H1, H2, H3, and H4), each coupled to distinct downstream signaling cascades.

HNMT_Inhibition_Pathway cluster_pre Histamine Synthesis & Release cluster_post Histamine Signaling cluster_metabolism Histamine Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine HDC H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R HNMT HNMT Histamine->HNMT Metabolism Physiological_Effects Physiological Effects (Wakefulness, Allergic Response, etc.) H1R->Physiological_Effects H2R->Physiological_Effects H3R->Physiological_Effects H4R->Physiological_Effects Inactive_Metabolite N-methylhistamine HNMT->Inactive_Metabolite HNMT_Inhibitor SKF 91488 & Other Inhibitors HNMT_Inhibitor->HNMT

Caption: Mechanism of HNMT inhibition and its effect on histamine signaling.

Experimental Workflow for Assessing HNMT Inhibitor Side Effects

A generalized workflow for the preclinical safety assessment of a novel HNMT inhibitor would involve a battery of in vitro and in vivo tests to evaluate potential adverse effects on major organ systems.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Rodent Models) cluster_data Data Analysis & Reporting HNMT_Assay HNMT Inhibition Assay Safety_Pharm Core Safety Pharmacology (Cardiovascular, CNS, Respiratory) HNMT_Assay->Safety_Pharm Cytotoxicity Cytotoxicity Assays Cytotoxicity->Safety_Pharm hERG_Assay hERG Channel Assay hERG_Assay->Safety_Pharm Tox_Studies General Toxicology Studies (e.g., 14-day, 28-day) Safety_Pharm->Tox_Studies Hematology Hematological Analysis Tox_Studies->Hematology GI_Assessment Gastrointestinal Assessment Tox_Studies->GI_Assessment Data_Analysis Statistical Analysis Hematology->Data_Analysis GI_Assessment->Data_Analysis Report Safety Profile Report Data_Analysis->Report

Caption: Generalized workflow for preclinical safety assessment of HNMT inhibitors.

Experimental Protocols

In Vitro HNMT Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound on HNMT activity.

Methodology: A fluorescence-based assay can be utilized.[4]

  • Recombinant human HNMT enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by adding the substrates, histamine and S-adenosyl-L-methionine (SAM).

  • The enzymatic reaction produces S-adenosyl-L-homocysteine (SAH), which is subsequently converted to a fluorescent product by a coupling enzyme system.

  • The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 380 nm and 445 nm, respectively).

  • The percentage of HNMT activity is calculated relative to a vehicle control, and the IC50 value is determined from the concentration-response curve.[4]

Cardiovascular Safety Pharmacology in Telemetered Rodents

Objective: To assess the potential cardiovascular side effects (e.g., changes in blood pressure, heart rate, and ECG parameters) of an HNMT inhibitor.

Methodology:

  • Rodents (e.g., rats or dogs) are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.

  • Following a recovery period, baseline cardiovascular data is collected.

  • The test compound is administered at multiple dose levels, and data is collected continuously for a specified period (e.g., 24 hours post-dose).

  • Parameters analyzed include mean arterial pressure, systolic and diastolic blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc).

  • Data is compared to vehicle-treated control animals to identify any significant cardiovascular effects.[15][16]

Assessment of Hematological Toxicity

Objective: To evaluate the potential for an HNMT inhibitor to cause hematological adverse effects, particularly relevant for compounds with antifolate activity like metoprine.

Methodology:

  • In preclinical toxicology studies (e.g., repeat-dose studies in rodents or non-rodents), blood samples are collected at specified time points.

  • A complete blood count (CBC) with differential is performed to quantify red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.

  • Bone marrow smears may also be prepared and examined for cellularity and morphology.

  • Results are compared to baseline values and concurrent control groups to identify any signs of myelosuppression (e.g., neutropenia, thrombocytopenia).[17][18]

  • Toxicity is graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).[14]

Conclusion

The available data indicates that the side effect profiles of HNMT inhibitors are varied and appear to be dependent on the specific chemical structure and off-target activities of each compound. Metoprine's toxicity is largely attributed to its antifolate properties, while amodiaquine carries a risk of rare but serious hepatotoxicity and hematological effects. The side effect profile of this compound remains largely uncharacterized in the public domain, highlighting a significant data gap. The potential for peripheral side effects due to increased histamine levels, such as allergic-type reactions and gastric disturbances, is a theoretical concern for all HNMT inhibitors, although the clinical significance of this remains to be fully elucidated.[19][20] Further preclinical toxicology and safety pharmacology studies are essential to fully characterize the side effect profile of SKF 91488 and other novel HNMT inhibitors to guide their potential therapeutic development.

References

Selectivity Profile of SKF 91488 Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of SKF 91488 dihydrochloride, a compound primarily identified as a potent inhibitor of histamine N-methyltransferase (HNMT). Due to limited publicly available quantitative data for SKF 91488's direct interactions with histamine receptors, this guide focuses on a comparative assessment against a panel of well-characterized histamine receptor ligands and another HNMT inhibitor. This allows for an objective evaluation of its potential pharmacological space and highlights areas for future investigation.

Executive Summary

SKF 91488 is established as an inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolic inactivation of histamine.[1][2] Its effects in biological systems are often attributed to the subsequent increase in endogenous histamine levels.[3][4] There are conflicting reports regarding its direct activity at histamine receptors, with some sources suggesting it has no agonist activity, while others propose it may act as an agonist at H1 and H2 receptors. However, a thorough review of available literature did not yield quantitative binding affinity (Ki) or functional potency (EC50) data for SKF 91488 at any of the four histamine receptor subtypes (H1, H2, H3, H4).

This guide presents the known information about SKF 91488 in the context of selective agonists and antagonists for each histamine receptor subtype and a comparator HNMT inhibitor, Metoprine. This comparative approach offers a framework for understanding the potential selectivity and off-target effects of SKF 91488.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the binding affinities and functional potencies of selected compounds at histamine receptors and for HNMT. All values are presented as pKi or pIC50 (-log(Ki/IC50)) for consistency, where a higher value indicates greater affinity or potency.

Table 1: HNMT Inhibitor Profile

CompoundTargetpIC50Species
SKF 91488 HNMTData Not Available-
MetoprineHNMT7.18-

Table 2: Histamine H1 Receptor Ligand Profiles

CompoundTargetActionpKipEC50/pA2Species
SKF 91488 H1Agonist (Disputed)Data Not AvailableData Not Available-
2-(3-Trifluoromethylphenyl)histamineH1Agonist5.96.81 (pD2)Guinea Pig
MepyramineH1Inverse Agonist~9.0~8.5 (pA2)Guinea Pig

Table 3: Histamine H2 Receptor Ligand Profiles

CompoundTargetActionpKipEC50/pA2Species
SKF 91488 H2Agonist (Disputed)Data Not AvailableData Not Available-
DimapritH2Agonist4.36Data Not AvailableGuinea Pig
CimetidineH2AntagonistData Not Available6.6 (pKB)Rabbit

Table 4: Histamine H3 Receptor Ligand Profiles

CompoundTargetActionpKipEC50/pA2Species
(R)-α-MethylhistamineH3Agonist7.3Data Not AvailableRat
ThioperamideH3Antagonist/Inverse Agonist7.6Data Not AvailableHuman

Table 5: Histamine H4 Receptor Ligand Profiles

CompoundTargetActionpKipEC50/pA2Species
4-MethylhistamineH4Agonist7.37.4Human
JNJ 7777120H4Antagonist8.35Data Not AvailableHuman

Experimental Protocols

Detailed experimental protocols for determining the selectivity profile of a test compound like SKF 91488 would typically involve the following methodologies.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for histamine H1, H2, H3, and H4 receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [¹²⁵I]iodophenpropit for H3, [³H]histamine for H4) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization for H1, cAMP Accumulation for H2/H4, GTPγS Binding for H3/H4)

These assays determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a compound at a specific receptor.

Objective: To determine if a test compound acts as an agonist or antagonist and to quantify its potency at histamine receptors.

Principle: These assays measure a downstream signaling event that occurs upon receptor activation or inhibition.

General Protocol (Calcium Mobilization for H1 Receptor):

  • Cell Culture: Culture cells stably expressing the human H1 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of histamine in the presence of varying concentrations of the test compound (for antagonist testing).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Histamine N-Methyltransferase (HNMT) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on HNMT activity.

Principle: This assay measures the enzymatic conversion of histamine to N-tele-methylhistamine by HNMT, typically using a radiolabeled methyl donor.

General Protocol:

  • Enzyme Preparation: Prepare a source of HNMT, either from tissue homogenates or recombinant sources.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, histamine, a radiolabeled methyl donor (e.g., S-adenosyl-L-[methyl-³H]methionine), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the radiolabeled N-tele-methylhistamine into an organic solvent.

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of HNMT activity against the concentration of the test compound to determine the IC50 value.

Visualizations

Histamine Receptor Signaling Pathways

G cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq11 Gq/11 H1->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 H3_H4 H3R / H4R Gi_o Gi/o H3_H4->Gi_o AC_H3_H4 Adenylyl Cyclase Gi_o->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Simplified signaling pathways of histamine receptors.

Experimental Workflow for Selectivity Profiling

G cluster_binding Binding Assays cluster_functional Functional Assays H1_bind H1 Receptor DataAnalysis Data Analysis (pKi, pEC50, pIC50) H1_bind->DataAnalysis H2_bind H2 Receptor H2_bind->DataAnalysis H3_bind H3 Receptor H3_bind->DataAnalysis H4_bind H4 Receptor H4_bind->DataAnalysis HNMT_bind HNMT HNMT_bind->DataAnalysis H1_func H1 (Ca²⁺) H1_func->DataAnalysis H2_func H2 (cAMP) H2_func->DataAnalysis H3_func H3 (GTPγS) H3_func->DataAnalysis H4_func H4 (cAMP) H4_func->DataAnalysis TestCompound Test Compound (e.g., SKF 91488) TestCompound->H1_bind TestCompound->H2_bind TestCompound->H3_bind TestCompound->H4_bind TestCompound->HNMT_bind TestCompound->H1_func TestCompound->H2_func TestCompound->H3_func TestCompound->H4_func SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: General workflow for determining the selectivity profile of a compound.

References

Unveiling the Mechanism of SKF 91488: A Comparative Guide Using (R)-alpha-methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological tools, (R)-alpha-methylhistamine and SKF 91488, and details experimental approaches to confirm the mechanism of action of SKF 91488. By leveraging the specific properties of (R)-alpha-methylhistamine, researchers can elucidate the histamine-dependent effects of SKF 91488.

Understanding the Key Molecules

(R)-alpha-methylhistamine is a potent and highly selective agonist for the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, and its activation inhibits the synthesis and release of histamine. In contrast, SKF 91488 is a potent inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic degradation of histamine in the central nervous system. Inhibition of HNMT by SKF 91488 leads to an accumulation of endogenous histamine.

Confirming the Mechanism: The Antagonism Approach

The central hypothesis is that the physiological effects of SKF 91488 are mediated by the increased levels of histamine acting on its various receptors. To confirm this, (R)-alpha-methylhistamine can be used as a pharmacological tool to counteract the effects of SKF 91488. By activating the inhibitory H3 autoreceptors, (R)-alpha-methylhistamine reduces the release of newly synthesized histamine, thereby attenuating the effects of histamine accumulation caused by SKF 91488.

Data Presentation

The following tables summarize the key quantitative data for (R)-alpha-methylhistamine and the in vivo effects of SKF 91488.

Table 1: In Vitro Binding Affinity of (R)-alpha-methylhistamine

LigandReceptorSpeciesAssay TypeK i (nM)
(R)-alpha-methylhistamineHistamine H3RatRadioligand Binding0.34

Note: A lower K i value indicates a higher binding affinity.

Table 2: In Vivo Antinociceptive Effect of SKF 91488 (Mouse Hot Plate Test)

TreatmentDose (µg, i.c.v.)Peak Effect Latency (min)Antagonism by (R)-alpha-methylhistamine (10 mg/kg, i.p.)
SKF 914883015Yes
SKF 914885015Not Reported
SKF 9148810015Not Reported

i.c.v. = intracerebroventricular; i.p. = intraperitoneal. Data extracted from Aiello et al., 1997.[1]

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Enzymatic Assay

This assay is used to determine the inhibitory potency of compounds like SKF 91488 on the HNMT enzyme.

Materials:

  • Purified recombinant HNMT

  • Histamine

  • S-adenosyl-L-methionine (SAM) - methyl group donor

  • Radioactively labeled SAM (e.g., [³H]-SAM)

  • Test compound (SKF 91488)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing purified HNMT, histamine, and the test compound (SKF 91488) at various concentrations in the assay buffer.

  • Initiate the enzymatic reaction by adding a mixture of unlabeled SAM and [³H]-SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction (e.g., by adding a strong base).

  • Extract the radiolabeled product, N-methylhistamine, using an organic solvent (e.g., chloroform).

  • Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity of ligands like (R)-alpha-methylhistamine to the H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., from rat brain cortex).

  • Radiolabeled H3 receptor ligand (e.g., [³H]-(R)-alpha-methylhistamine).

  • Unlabeled test compound ((R)-alpha-methylhistamine) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

  • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antagonism of SKF 91488-Induced Antinociception

This experiment demonstrates the histamine-dependent mechanism of SKF 91488 in a behavioral model.

Animal Model:

  • Male Swiss mice (or other appropriate rodent strain).

Experimental Groups:

  • Vehicle control (e.g., saline, i.c.v.).

  • SKF 91488 (e.g., 30 µg, i.c.v.).

  • (R)-alpha-methylhistamine (e.g., 10 mg/kg, i.p.).

  • SKF 91488 (30 µg, i.c.v.) + (R)-alpha-methylhistamine (10 mg/kg, i.p.).

Procedure:

  • Administer (R)-alpha-methylhistamine or its vehicle intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 15 minutes), administer SKF 91488 or its vehicle intracerebroventricularly (i.c.v.).

  • At various time points after the i.c.v. injection (e.g., 15, 30, 45, and 60 minutes), assess the nociceptive threshold using a standard method like the hot-plate test.

  • For the hot-plate test, place the animal on a surface maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is used to prevent tissue damage.

  • Compare the response latencies between the different treatment groups. A significant reduction in the antinociceptive effect of SKF 91488 in the group also receiving (R)-alpha-methylhistamine confirms the histamine-mediated mechanism.

Visualizing the Mechanisms and Workflows

Logical Relationship of Compound Mechanisms SKF_91488 SKF 91488 HNMT Histamine N-Methyltransferase (HNMT) SKF_91488->HNMT Inhibits Increased_Histamine Increased Endogenous Histamine SKF_91488->Increased_Histamine Leads to Histamine_Metabolism Histamine Metabolism HNMT->Histamine_Metabolism Catalyzes Histamine_Receptors Histamine Receptors (H1, H2, H3, H4) Increased_Histamine->Histamine_Receptors Activates Physiological_Effect Physiological Effect (e.g., Antinociception) Histamine_Receptors->Physiological_Effect Mediates R_alpha_methylhistamine (R)-alpha-methylhistamine R_alpha_methylhistamine->Physiological_Effect Antagonizes Effect of SKF 91488 via this pathway H3_Receptor Histamine H3 Receptor (Autoreceptor) R_alpha_methylhistamine->H3_Receptor Activates Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits

Caption: Logical relationship of the mechanisms of SKF 91488 and (R)-alpha-methylhistamine.

Experimental Workflow for In Vivo Antagonism Start Start Group_Assignment Assign Animals to Treatment Groups Start->Group_Assignment Pretreatment Administer (R)-alpha-methylhistamine or Vehicle (i.p.) Group_Assignment->Pretreatment Treatment Administer SKF 91488 or Vehicle (i.c.v.) Pretreatment->Treatment 15 min Behavioral_Test Perform Hot-Plate Test at Timed Intervals Treatment->Behavioral_Test 15, 30, 45, 60 min Data_Analysis Analyze Latency Data Behavioral_Test->Data_Analysis Conclusion Draw Conclusion on Mechanism Confirmation Data_Analysis->Conclusion

Caption: Experimental workflow for the in vivo antagonism study.

Histamine H3 Receptor Signaling Pathway R_alpha_methylhistamine (R)-alpha-methylhistamine H3_Receptor H3 Receptor R_alpha_methylhistamine->H3_Receptor Binds to Gi_Go_Protein Gi/o Protein H3_Receptor->Gi_Go_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go_Protein->Adenylate_Cyclase Inhibits Ca_Channels Voltage-gated Ca2+ Channels Gi_Go_Protein->Ca_Channels Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Histamine_Release Histamine Release Vesicle_Fusion->Histamine_Release Results in

Caption: Simplified signaling pathway of the histamine H3 receptor.

References

A Comparative Analysis of SKF 91488 and Tacrine on Histamine N-Methyltransferase (HNMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two known inhibitors of Histamine N-methyltransferase (HNMT): SKF 91488 and tacrine. HNMT is a key enzyme in histamine metabolism, particularly in the central nervous system, making it a target of interest for therapeutic intervention in various neurological and inflammatory conditions. This document summarizes their inhibitory actions, presents available quantitative data, and provides a detailed experimental protocol for assessing their effects on HNMT activity.

Quantitative Analysis of HNMT Inhibition

A direct quantitative comparison of the inhibitory potency of SKF 91488 and tacrine is challenging due to the limited availability of publicly accessible IC50 or Ki values for SKF 91488. While SKF 91488 is recognized as a potent and specific HNMT inhibitor, precise inhibitory constants are not consistently reported in the literature reviewed. Tacrine, on the other hand, has been more extensively characterized.

CompoundTarget EnzymeSpecies/TissueInhibition MetricValue (µM)
Tacrine HNMTRat KidneyIC500.29[1]
HNMTHuman Embryonic KidneyIC500.46[1]
HNMTRecombinant Human BrainIC500.70[1]
HNMTBovine BrainKi0.075[2]
SKF 91488 HNMTVariousIC50/KiNot reported in reviewed literature

Note: The inhibitory potency of a compound can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Mechanism of Action and Effects

SKF 91488 is a specific and potent inhibitor of HNMT.[3][4] Its inhibitory action leads to an increase in the concentration of endogenous histamine. This has been demonstrated in vivo, where administration of SKF 91488 resulted in elevated histamine levels in the hypothalamus and medulla oblongata.[3]

Tacrine , originally developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease, is also a potent inhibitor of HNMT.[1][5] This dual-target activity of tacrine suggests that some of its therapeutic effects may be mediated through the modulation of the histaminergic system in addition to the cholinergic system. The inhibition of HNMT by tacrine is concentration-dependent.[1]

Experimental Protocol: In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds like SKF 91488 and tacrine on HNMT.

1. Materials and Reagents:

  • Purified or recombinant HNMT enzyme

  • Histamine dihydrochloride

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) (radiolabeled substrate)

  • Test compounds (SKF 91488, tacrine) dissolved in an appropriate solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Borate buffer

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Liquid scintillation counter

2. Assay Procedure:

  • Enzyme Preparation: Dilute the HNMT enzyme to the desired concentration in phosphate buffer.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing:

    • Phosphate buffer

    • Test compound at various concentrations (or vehicle control)

    • HNMT enzyme solution

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine and [³H]-SAM to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a terminating agent, such as a high pH borate buffer.

  • Product Extraction: Extract the radiolabeled product, [³H]-tele-methylhistamine, into an organic solvent (e.g., a toluene/isoamyl alcohol mixture).

  • Quantification: Transfer an aliquot of the organic phase containing the radiolabeled product into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of HNMT inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizing Experimental Workflow and Signaling

To better understand the experimental process and the underlying biological context, the following diagrams are provided.

HNMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme HNMT Enzyme Preincubation Pre-incubation (37°C) Enzyme->Preincubation Inhibitor Test Compound (SKF 91488 or Tacrine) Inhibitor->Preincubation Substrates Histamine & [³H]-SAM Incubation Incubation (37°C) Substrates->Incubation Preincubation->Incubation Add Substrates Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction Scintillation Scintillation Counting Extraction->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis

Caption: Workflow for the in vitro HNMT inhibition assay.

HNMT_Signaling_Pathway Histamine Histamine t_Methylhistamine tele-Methylhistamine (Inactive) Histamine->t_Methylhistamine Methylation HNMT HNMT SAH SAH HNMT->SAH Inhibitor SKF 91488 or Tacrine Inhibitor->HNMT Inhibition SAM SAM SAM->HNMT

Caption: Inhibition of the HNMT signaling pathway.

References

In Vitro Potency of SKF 91488 and Other Histamine N-Methyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of SKF 91488 and other notable inhibitors of Histamine N-methyltransferase (HNMT), an essential enzyme in histamine metabolism. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug discovery.

Comparative Potency of HNMT Inhibitors

The in vitro potency of various HNMT inhibitors is typically expressed in terms of the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 or Ki value, the greater the potency of the inhibitor.

The following table summarizes the in vitro potency of SKF 91488 and other selected HNMT inhibitors.

InhibitorIC50KiOrganism/Tissue SourceReference
SKF 91488 4 µM-Guinea Pig Brain[1](--INVALID-LINK--)
Metoprine66.6 nM91 nMHuman (recombinant)[2]
Tacrine200 nM38.2 nMBovine Brain / Human (recombinant)[3]
Amodiaquine-10-100 nM (range)Human (recombinant)
Diphenhydramine-10-100 nM (range)Human (recombinant)
Vilazodone45.01 µM-Human (recombinant)[2]
Dihydroergotamine72.89 µM-Human (recombinant)[2]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Experimental Protocols

The determination of in vitro potency for HNMT inhibitors often involves enzymatic assays that measure the rate of histamine methylation. A commonly employed method is the radiometric assay.

Radiometric HNMT Inhibition Assay

This method quantifies the activity of HNMT by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM), the methyl donor, to histamine.

Materials:

  • Purified or recombinant HNMT enzyme

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Test inhibitors (e.g., SKF 91488)

  • Phosphate buffer (pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, purified HNMT enzyme, and the test inhibitor at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a mixture of histamine and [³H]-SAM.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-60 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a strong base (e.g., sodium hydroxide).

  • Extraction of Radiolabeled Product: The radiolabeled product, [³H]-N-methylhistamine, is extracted from the aqueous reaction mixture using an organic solvent (e.g., a chloroform/isoamyl alcohol mixture).

  • Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.

  • Data Analysis: The percentage of HNMT inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the histamine signaling pathway and the experimental workflow for assessing HNMT inhibition.

HNMT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme HNMT Enzyme Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Test Inhibitor (e.g., SKF 91488) Inhibitor->Preincubation Substrates Histamine & [³H]-SAM Reaction Initiate Reaction (+ Histamine & [³H]-SAM) Substrates->Reaction Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Extraction Extract [³H]-N-methylhistamine Termination->Extraction Quantification Scintillation Counting Extraction->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Experimental workflow for determining HNMT inhibition.

Histamine_Signaling_Pathway cluster_synthesis Histamine Synthesis & Release cluster_action Receptor Binding & Signaling cluster_metabolism Histamine Metabolism Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine HDC->Histamine Receptors Histamine Receptors (H1, H2, H3, H4) Histamine->Receptors Binds to HNMT HNMT Histamine->HNMT Metabolized by CellularResponse Cellular Response Receptors->CellularResponse Activates N_Methylhistamine N-methylhistamine (Inactive) HNMT->N_Methylhistamine Produces SAM SAM SAM->HNMT Methyl Donor Inhibitor HNMT Inhibitors (e.g., SKF 91488) Inhibitor->HNMT Inhibits

Histamine signaling pathway and the role of HNMT inhibitors.

References

Comparative Analysis of SKF 91488 Dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase (HNMT). Due to the limited availability of comprehensive cross-reactivity data for SKF 91488, this guide focuses on its primary activity and compares it with other known HNMT inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways and experimental workflows.

Executive Summary

Comparison of HNMT Inhibitors

The following table summarizes the inhibitory potency of SKF 91488 and selected alternative compounds against HNMT. It is important to note that assay conditions can vary between studies, potentially affecting the absolute values.

CompoundTarget EnzymeOrganism/Tissue SourceInhibition Constant (Kᵢ)IC₅₀
SKF 91488 Histamine N-methyltransferase (HNMT)--Potent inhibitor (specific values not consistently reported)
AmodiaquineHistamine N-methyltransferase (HNMT)Human (recombinant)18.6 nM[1]1.67 µM (mouse kidney)[2]
MetoprineHistamine N-methyltransferase (HNMT)Human (recombinant)91 nM[3]66.66 nM[1]
TacrineHistamine N-methyltransferase (HNMT)Human (recombinant brain)-0.70 µM[4]
TacrineHistamine N-methyltransferase (HNMT)Rat (kidney)-0.29 µM[4]
DiphenhydramineHistamine N-methyltransferase (HNMT)Human (recombinant)10-100 nM range[3]-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which SKF 91488 and other HNMT inhibitors are studied, the following diagrams illustrate the histamine metabolism pathway and a general workflow for inhibitor screening.

Histamine Metabolism Pathway Histamine Histamine N_methylhistamine N-methylhistamine Histamine->N_methylhistamine HNMT Imidazole_acetic_acid Imidazole acetic acid Histamine->Imidazole_acetic_acid DAO HNMT Histamine N-methyltransferase (HNMT) Target of SKF 91488 SAM S-Adenosyl- methionine (SAM) SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl group donor N_methylimidazole_acetic_acid N-methylimidazole acetic acid N_methylhistamine->N_methylimidazole_acetic_acid MAO-B MAO_B Monoamine Oxidase B (MAO-B) DAO Diamine Oxidase (DAO)

Histamine metabolism pathway highlighting the role of HNMT.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Lead Optimization start Compound Library single_conc Single Concentration Screen vs. HNMT start->single_conc hits Identify 'Hits' (Significant Inhibition) single_conc->hits dose_response Dose-Response Curves hits->dose_response ic50 Determine IC₅₀ dose_response->ic50 ki Determine Kᵢ (Mechanism of Inhibition) ic50->ki cross_screening Screen 'Hits' against a Panel of Off-Targets (e.g., other methyltransferases, receptors) ki->cross_screening selectivity Determine Selectivity Profile cross_screening->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar

General experimental workflow for screening and characterizing HNMT inhibitors.

Experimental Protocols

Histamine N-methyltransferase (HNMT) Enzymatic Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HNMT.

Objective: To quantify the enzymatic activity of HNMT and determine the IC₅₀ or Kᵢ of an inhibitor.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to histamine, catalyzed by HNMT. The resulting radiolabeled product, N-[³H]-methylhistamine, is separated from the unreacted [³H]-SAM and quantified by liquid scintillation counting.

Materials:

  • Recombinant human HNMT

  • Histamine dihydrochloride

  • S-adenosyl-L-methionine ([³H]-SAM)

  • Test compound (e.g., SKF 91488)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., 2.5 M borate buffer, pH 10)

  • Extraction solvent (e.g., Toluene/isoamyl alcohol mixture)

  • Scintillation cocktail

  • Microcentrifuge tubes or 96-well plates

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, combine the assay buffer, a specific concentration of the test compound (or vehicle for control), and the HNMT enzyme.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of histamine and [³H]-SAM to each tube/well.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Product Extraction: Add the extraction solvent to separate the radiolabeled product (N-[³H]-methylhistamine), which is soluble in the organic phase, from the unreacted [³H]-SAM, which remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Kᵢ values can be determined through kinetic studies by varying the concentrations of both the substrate (histamine) and the inhibitor.[5][6]

Radioligand Binding Assay for Histamine Receptors

This protocol is used to determine the binding affinity of a compound to a specific receptor, in this case, a histamine receptor, to assess potential off-target effects.

Objective: To determine if SKF 91488 binds to and has affinity for histamine receptors (e.g., H1, H2).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity (Kᵢ).

Materials:

  • Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 cells transfected with the human H1 receptor)

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [³H]-pyrilamine for H1 receptors)

  • Test compound (SKF 91488)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (cold assay buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][8]

Conclusion

This compound is a potent inhibitor of HNMT and a valuable pharmacological tool. However, the lack of a comprehensive, publicly available cross-reactivity profile necessitates careful consideration and potentially independent characterization by researchers, especially concerning its disputed effects on histamine receptors. The alternative HNMT inhibitors discussed in this guide, for which more extensive data are available, can serve as useful comparators in experimental design. The provided protocols offer a foundational understanding of the methodologies used to assess the potency and selectivity of such compounds.

References

Safety Operating Guide

Proper Disposal of SKF 91488 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling SKF 91488 dihydrochloride must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of chemical waste provide a clear framework for its safe management.

This compound, a histamine N-methyltransferase inhibitor, should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.

Key Disposal Procedures

The proper disposal of this compound involves a multi-step process that aligns with general laboratory chemical waste management guidelines.[3][4][5] Adherence to these steps is critical for maintaining a safe laboratory environment.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous waste.[1]

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

2. Container Management:

  • Use only appropriate, chemically compatible, and clearly labeled containers for waste collection.[3][5] The container must be in good condition, with a secure, leak-proof closure.[5]

  • The original product container, if empty and clean, can be used, but all original labels must be defaced or removed.[1]

  • Never use food containers for storing chemical waste.[4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include the date when the waste was first added to the container.[3]

4. Storage:

  • Store the waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][4]

  • Ensure the container is kept closed at all times, except when adding waste.[1][3]

  • The SAA should be inspected weekly for any signs of leakage.[4]

5. Institutional Procedures:

  • Familiarize yourself with and follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department for waste pickup.[3]

  • Do not exceed the maximum allowable accumulation time for hazardous waste in your laboratory, which is typically up to 12 months for partially filled containers as long as accumulation limits are not surpassed.[3] Once a container is full, it must be removed from the laboratory within three days.[4]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully. An empty container that held a hazardous waste should be triple-rinsed with a suitable solvent.[1] The resulting rinseate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the chemical label and remove the cap before disposing of the container as regular trash.[1]

Spill Management

In the event of a spill, absorbent materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[1]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Storage in SAA 55 gallons[3]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[3]
Container Removal from SAA (once full) Within 3 calendar days[3]
Maximum Storage Time in SAA (partially full) Up to 12 months[3]
pH Range for Drain Disposal (Not applicable to SKF 91488) 5.5 - 10.5[2]

Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Disposal Generate Generate SKF 91488 dihydrochloride Waste Identify Identify as Hazardous Waste Generate->Identify Step 1 Segregate Segregate from Incompatible Waste Identify->Segregate Step 2 Container Use Labeled, Compatible Waste Container Segregate->Container Step 3 Store Store in Designated Satellite Accumulation Area Container->Store Step 4 ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Step 5 Dispose Proper Disposal by Licensed Facility ContactEHS->Dispose Final Step

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling SKF 91488 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase. The following procedural guidance is designed to ensure safe operational workflow and proper disposal, establishing a foundation of trust and safety in your laboratory practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is essential. While a specific Safety Data Sheet (SDS) should always be consulted, the following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesConforming to EN 16321 or ANSI Z87.1Protects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or rubber gloves recommendedPrevents direct skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A P2 filter respirator may be used for fine dusts.Minimizes inhalation of the powdered compound.

Operational Workflow for Handling and Preparation

A systematic approach to handling and preparing this compound ensures both safety and experimental accuracy. The following workflow is recommended:

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused solid compound Dispose of as chemical waste in a designated, sealed container.
Solutions of the compound Collect in a labeled waste container for chemical waste.
Contaminated labware (e.g., pipette tips, tubes) Place in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Dispose of as solid chemical waste.

Always adhere to your institution's and local regulations for chemical waste disposal.

Mechanism of Action: Inhibition of Histamine N-Methyltransferase

This compound is a potent inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the methylation and subsequent inactivation of histamine. By inhibiting HNMT, this compound increases the concentration of histamine in tissues.

Signaling_Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase HNMT Histamine N-Methyltransferase (HNMT) Histamine->HNMT N_tele_Methylhistamine N_tele_Methylhistamine HNMT->N_tele_Methylhistamine Methylation SKF_91488 SKF 91488 dihydrochloride SKF_91488->HNMT Inhibition Inactive_Metabolite Inactive_Metabolite N_tele_Methylhistamine->Inactive_Metabolite

Caption: Inhibition of the histamine degradation pathway by this compound.

Cited Experimental Protocol: Rodent Antinociception Study

A study by Aiello et al. (1997) investigated the effects of histamine-N-methyltransferase inhibitors, including SKF 91488, on antinociception in rodents.

Methodology:

  • Animal Model: Male albino mice (23-28 g) and male Wistar rats (180-220 g) were used.

  • Drug Administration: this compound was administered intracerebroventricularly (i.c.v.) to the animals.

  • Nociceptive Tests:

    • Mouse Hot-Plate Test: Mice were placed on a hot plate maintained at 55 ± 0.2 °C, and the latency to a nociceptive response (licking of the forepaws or jumping) was recorded.

    • Rat Paw-Pressure Test: A constantly increasing pressure was applied to the rat's hind paw, and the pressure at which the rat withdrew its paw was determined as the pain threshold.

  • Data Analysis: The antinociceptive effect was quantified as the percentage of the maximum possible effect (% MPE).

This experimental design allows for the assessment of the central antinociceptive effects of compounds that modulate histamine levels in the brain.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF 91488 dihydrochloride
Reactant of Route 2
Reactant of Route 2
SKF 91488 dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.